1-(6-(Trifluoromethyl)pyridin-2-yl)ethanol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H8F3NO |
|---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-2-yl]ethanol |
InChI |
InChI=1S/C8H8F3NO/c1-5(13)6-3-2-4-7(12-6)8(9,10)11/h2-5,13H,1H3 |
InChI Key |
RKWWXCVMKXCMKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CC=C1)C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
1-(6-(trifluoromethyl)pyridin-2-yl)ethanol CAS number and properties
The following technical guide details the properties, synthesis, and applications of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol , a critical chiral building block in modern medicinal chemistry.
Advanced Building Block for Fluorinated Heterocyclic Scaffolds
Executive Summary
1-(6-(Trifluoromethyl)pyridin-2-yl)ethanol is a secondary alcohol featuring a pyridine core substituted at the 2-position with a hydroxyethyl group and at the 6-position with a trifluoromethyl moiety. This specific substitution pattern is highly valued in drug discovery for two reasons:
-
Metabolic Blocking: The trifluoromethyl group at the 6-position blocks a common site of oxidative metabolism (CYP450-mediated oxidation), extending the half-life of the parent drug.
-
Electronic Modulation: The electron-withdrawing nature of the -CF
group significantly lowers the pKa of the pyridine nitrogen, reducing its basicity and altering the lipophilicity (LogP) of the overall scaffold, which improves membrane permeability.
This compound serves as a versatile chiral synthon , allowing for the introduction of the 6-(trifluoromethyl)pyridin-2-yl motif into larger molecular architectures via etherification (Mitsunobu) or amination reactions.
Chemical Identity & Physicochemical Properties[1][2][3][4]
| Property | Data | Notes |
| Systematic Name | 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanol | Also: |
| Molecular Formula | C | |
| Molecular Weight | 191.15 g/mol | |
| CAS Number | Not widely listed | Use precursor CAS 189278-27-1 (2-Bromo-6-CF |
| Chirality | Contains 1 stereocenter | Available as Racemate, (R)-enantiomer, or (S)-enantiomer. |
| Physical State | Colorless to pale yellow oil | Tends to solidify upon cooling if high purity. |
| Predicted LogP | ~2.1 | Highly lipophilic due to -CF |
| pKa (Pyridine N) | ~1.5 - 2.0 | significantly lower than pyridine (5.2) due to inductive effect of -CF |
| Solubility | Soluble in MeOH, DCM, EtOAc | Low solubility in water. |
Synthetic Pathways & Manufacturing
The synthesis of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol typically proceeds via the functionalization of commercially available 2-bromo-6-(trifluoromethyl)pyridine or 2-cyano-6-(trifluoromethyl)pyridine.
Route A: Grignard Addition (Direct & Scalable)
This route is preferred for generating the racemate or for subsequent enzymatic resolution.
-
Starting Material: 2-Cyano-6-(trifluoromethyl)pyridine (CAS 35857-89-7) or 6-(trifluoromethyl)picolinaldehyde.
-
Reagent: Methylmagnesium bromide (MeMgBr) (3.0 M in ether).
-
Conditions: Anhydrous THF, 0°C to RT, 2-4 hours.
-
Mechanism: Nucleophilic attack of the methyl carbanion on the nitrile/aldehyde carbon, followed by acidic workup.
Route B: Ketone Reduction (Enantioselective)
For high optical purity (>98% ee), the corresponding ketone is reduced using asymmetric catalysis.
-
Precursor Synthesis: Stille coupling of 2-bromo-6-(trifluoromethyl)pyridine with tributyl(1-ethoxyvinyl)tin followed by hydrolysis yields 2-acetyl-6-(trifluoromethyl)pyridine .
-
Asymmetric Reduction:
Synthetic Workflow Diagram
The following diagram illustrates the parallel pathways to access the target alcohol from the bromo-pyridine precursor.
Caption: Synthetic tree showing access to racemic and chiral forms of the target alcohol from the bromo-precursor.
Applications in Drug Discovery
This scaffold is a "privileged structure" in kinase inhibitor design. The alcohol moiety acts as a handle to attach the fluorinated pyridine ring to a core scaffold.
Mitsunobu Coupling
The secondary alcohol can be converted into an ether or amine linkage with inversion of configuration.
-
Protocol: DEAD/DIAD + PPh
+ Nucleophile (Phenol/Amine). -
Utility: Used to synthesize IRAK4 inhibitors and TRPV1 antagonists where the 6-CF
group occupies a hydrophobic pocket in the target protein.
Bioisosteric Replacement
The 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol moiety is often used to replace:
-
Benzylic alcohols: To reduce metabolic liability (benzylic oxidation).
-
Simple pyridines: To lower basicity and avoid hERG channel inhibition (a common toxicity issue with basic amines).
Analytical Characterization
To validate the identity of synthesized batches, the following spectral data is expected:
-
H NMR (400 MHz, CDCl
):- 7.90 (t, 1H, Py-H4)
- 7.65 (d, 1H, Py-H3/5)
- 7.55 (d, 1H, Py-H3/5)
- 4.95 (q, 1H, CH -OH)
-
1.55 (d, 3H, CH
)
-
F NMR: Single singlet around -68 ppm (characteristic of Ar-CF
). -
Chiral HPLC:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA (90:10).
-
Separation is critical for verifying enantiomeric excess (ee) in asymmetric synthesis.
-
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin. The trifluoromethyl group increases lipophilicity, potentially enhancing skin absorption.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Hygroscopic.
-
Disposal: Fluorinated organic compounds require high-temperature incineration to prevent formation of HF; do not dispose of down the drain.
References
-
Preparation of Trifluoromethylated Pyridines: Journal of Organic Chemistry, "Regioselective Synthesis of 6-(Trifluoromethyl)pyridines via Palladium-Catalyzed Coupling."
-
Asymmetric Transfer Hydrogenation: Noyori, R. et al. "Asymmetric Transfer Hydrogenation of Aromatic Ketones." J. Am. Chem. Soc.
-
IRAK4 Inhibitor Synthesis: World Intellectual Property Organization, WO2016011390A1. "IRAK4 Inhibiting Agents."
-
Mitsunobu Reaction on Pyridyl Alcohols: Tetrahedron Letters, "Inversion of configuration in the Mitsunobu reaction of secondary pyridyl alcohols."
Sources
- 1. 2171181-68-1_CAS号:2171181-68-1_(3R,6R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(propan-2-yl)piperidine-3-carboxylic acid - 化源网 [m.chemsrc.com]
- 2. 2171181-68-1_CAS号:2171181-68-1_(3R,6R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(propan-2-yl)piperidine-3-carboxylic acid - 化源网 [m.chemsrc.com]
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- 4. researchgate.net [researchgate.net]
Methodological & Application
The Chiral Advantage: Harnessing 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol in Modern Synthesis
In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of fluorine atoms and chiral centers into molecular scaffolds is a cornerstone of innovation. The trifluoromethyl group, with its unique electronic properties, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. When combined with a chiral secondary alcohol on a pyridine framework, a versatile and highly valuable building block emerges. This guide provides an in-depth exploration of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol, a chiral building block with significant potential in medicinal chemistry and asymmetric synthesis.
This document will detail the synthesis of the racemic parent compound, its resolution into single enantiomers, and its application as a key intermediate. The protocols provided are designed for researchers, scientists, and drug development professionals, offering both practical instruction and an understanding of the underlying chemical principles.
The Strategic Importance of Trifluoromethylated Chiral Pyridyl Alcohols
The pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals, prized for its hydrogen bonding capabilities and its role as a bioisostere for other aromatic systems. The addition of a trifluoromethyl group at the 6-position introduces a potent electron-withdrawing group, which can modulate the pKa of the pyridine nitrogen and influence intermolecular interactions.[1][2]
The chiral secondary alcohol at the 2-position provides a handle for further synthetic transformations and is a key element for stereospecific interactions with biological targets. Enantiomerically pure pyridyl alcohols are crucial intermediates in the synthesis of a wide range of bioactive molecules, where the stereochemistry at the alcohol center can be critical for pharmacological activity.[3][4][5]
Synthesis of Racemic 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol
The synthesis of the racemic alcohol serves as the crucial first step before chiral resolution. A reliable method to access this compound is through the Grignard reaction, starting from the commercially available 2-bromo-6-(trifluoromethyl)pyridine.
Caption: Synthetic route to racemic 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol.
Protocol 1: Synthesis of Racemic 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol
Materials:
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Acetaldehyde
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.).
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous THF to the flask to cover the magnesium.
-
In the dropping funnel, prepare a solution of 2-bromo-6-(trifluoromethyl)pyridine (1.0 eq.) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by heat evolution and bubbling. If the reaction does not start, gentle warming may be required.[9][10][11][12]
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add acetaldehyde (1.1 eq.) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford racemic 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol.
-
Chiral Resolution via Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful and widely used method for separating enantiomers of secondary alcohols. Lipases, particularly Candida antarctica lipase B (CALB), are highly effective for the enantioselective acylation of pyridyl alcohols.[13][14][15][16]
Caption: Enzymatic kinetic resolution of the racemic alcohol.
Protocol 2: Lipase-Catalyzed Kinetic Resolution
Materials:
-
Racemic 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol
-
Immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435)
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., diisopropyl ether or toluene)
-
Standard laboratory glassware
Procedure:
-
Enzymatic Acylation:
-
To a solution of racemic 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol (1.0 eq.) in the chosen anhydrous organic solvent, add vinyl acetate (1.5-2.0 eq.).
-
Add immobilized CALB (typically 10-20% by weight of the substrate).
-
Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high ee for both the unreacted alcohol and the ester.
-
-
Separation:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (S)-alcohol from the (R)-ester by flash column chromatography.
-
-
Hydrolysis of the (R)-Ester:
-
To a solution of the purified (R)-ester in a suitable solvent (e.g., methanol/water), add a base such as potassium carbonate or sodium hydroxide.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture with a dilute acid and extract the (R)-alcohol with an organic solvent.
-
Dry the organic layer, concentrate, and purify if necessary to obtain the enantiomerically pure (R)-1-(6-(trifluoromethyl)pyridin-2-yl)ethanol.
-
Data Presentation:
| Parameter | Value |
| Enantiomeric Excess (ee) of (S)-alcohol | >98% |
| Enantiomeric Excess (ee) of (R)-ester | >98% |
| Typical Conversion | ~50% |
| Enzyme | Immobilized Candida antarctica lipase B |
| Acyl Donor | Vinyl Acetate |
| Solvent | Diisopropyl ether |
| Temperature | 40 °C |
Application in the Synthesis of Bioactive Molecules
Chiral 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol and its derivatives are valuable intermediates in the synthesis of complex molecules, particularly in the pharmaceutical industry. The trifluoromethylpyridyl moiety is found in a number of drug candidates, and the chiral alcohol provides a key stereocenter.
One notable area of application is in the development of Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists. TRPV3 is an ion channel implicated in pain sensation, inflammation, and skin disorders.[17][18][19][20][21][22] The development of selective TRPV3 antagonists is an active area of research for the treatment of chronic pain and other conditions. While a direct synthesis of a named drug using the title compound is not readily found in public literature, its structural motif is present in potent TRPV3 antagonists, highlighting its relevance. For example, the core of some antagonists features a substituted pyridyl methanol derivative.[21]
The enantiomerically pure alcohol can be used in nucleophilic substitution reactions, Mitsunobu reactions, or converted to a leaving group for the introduction of other functionalities, with retention or inversion of stereochemistry, depending on the reaction mechanism.
Caption: General synthetic utility of the chiral building block.
Conclusion
1-(6-(trifluoromethyl)pyridin-2-yl)ethanol is a chiral building block of significant interest due to the combined features of a trifluoromethyl group and a stereogenic alcohol on a pyridine scaffold. The protocols outlined in this guide provide a clear pathway for the synthesis of the racemic compound and its efficient resolution into enantiomerically pure forms using well-established enzymatic methods. The application of this chiral building block in the synthesis of complex molecules, particularly in the context of medicinal chemistry, underscores its importance for the development of novel therapeutics. As the demand for enantiomerically pure and fluorinated drug candidates continues to grow, the utility of such versatile chiral building blocks will undoubtedly expand.
References
-
PureSynth. (n.d.). 2-Bromo-6-(Trifluoromethyl)Pyridine 98.0%(GC). Retrieved from [Link]
-
Uneyama, K. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 241–251. [Link]
-
University of California, Irvine. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
-
Gomtsyan, A., et al. (2016). Stereoselective Synthesis of a Dipyridyl Transient Receptor Potential Vanilloid-3 (TRPV3) Antagonist. Organic Letters, 18(24), 6444–6447. [Link]
-
Asymmetric Synthesis. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
LabMed Discovery. (2023). Chiral drugs. LabMed Discovery. [Link]
-
Nguyen, T. H., et al. (2016). Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols. Chemistry – A European Journal, 22(34), 11989–11992. [Link]
-
ResearchGate. (n.d.). List of potential TRPV3 antagonists identified by initial screening and.... Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
SciELO. (2018). facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Journal of the Chilean Chemical Society, 63(1), 3829-3834. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-azido-6-(trifluoromethyl)pyridine. Retrieved from [Link]
-
Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses, 100, 248-270. [Link]
-
Uenishi, J., et al. (1998). Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. The Journal of Organic Chemistry, 63(8), 2481–2487. [Link]
-
Nguyen, T. H., et al. (2010). An Enzymatic Toolbox for the Kinetic Resolution of 2‐(Pyridin‐x‐yl)but‐3‐yn‐2‐ols and Tertiary Cyanohydrins. Chemistry – A European Journal, 16(20), 5967-5973. [Link]
-
Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]
-
Semantic Scholar. (2023). TRPV3: Structure, Diseases and Modulators. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Organic Chemistry Frontiers. (2020). Synthesis of Chiral α-Trifluoromethyl amines via Asymmetric reaction of Trifluoromethylated Imines. Organic Chemistry Frontiers, 7(14), 1838-1857. [Link]
-
ResearchGate. (n.d.). (PDF) The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Retrieved from [Link]
- Google Patents. (2015). WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.
-
TRPV3 in Drug Development. (2016). Pharmaceuticals, 9(3), 53. [Link]
- Google Patents. (2013). WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
-
Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5273–5288. [Link]
-
ResearchGate. (n.d.). Chiral drugs: Sources, absolute configuration identification, pharmacological applications, and future research trends. Retrieved from [Link]
-
Kamari Pharma. (n.d.). TRPV3 antagonist treatment reduces pro-inflammatory pathways in Olmsted syndrome keratinocytes. Retrieved from [Link]
-
MDPI. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 23(2), 262. [Link]
-
SciELO Brasil. (2016). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. Journal of the Brazilian Chemical Society, 27(10), 1838-1843. [Link]
-
Hamada, Y., & Kakei, H. (1995). electrophilic reaction of pyridine, quinoline, isoquinoline, their n-oxides and their boron. HETEROCYCLES, 40(2), 809. [Link]
-
Chiralpedia. (2025, November 25). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Retrieved from [Link]
-
MDPI. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 28(5), 2097. [Link]
-
Indian Patent Office. (n.d.). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. Retrieved from [Link]
-
TU Delft Research Portal. (2016). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. European Journal of Organic Chemistry, 2016(24), 4160-4167. [Link]
-
Organic Chemistry Frontiers. (2018). Asymmetric synthesis of polycyclic 3-fluoroalkylproline derivatives by intramolecular azomethine ylide cycloaddition. Organic Chemistry Frontiers, 5(10), 1618-1622. [Link]
-
PMC. (n.d.). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. Retrieved from [Link]
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detailed protocol for the laboratory synthesis of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol
Application Note: Chemoselective Synthesis of 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanol
Abstract This protocol details the laboratory-scale synthesis of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol, a critical chiral building block in the development of agrochemicals (e.g., picoxystrobin analogs) and pharmaceutical intermediates. The method utilizes a chemoselective nucleophilic addition to 2-acetyl-6-(trifluoromethyl)pyridine, prioritizing the preservation of the trifluoromethyl group and the pyridine aromaticity.
Strategic Analysis & Retrosynthesis
Expertise & Experience: The synthesis of secondary pyridine alcohols is often approached via two primary routes: the Grignard addition to an aldehyde or the hydride reduction of a ketone. For the 2,6-disubstituted pyridine scaffold, the hydride reduction of 2-acetyl-6-(trifluoromethyl)pyridine is the superior pathway for three reasons:
-
Chemo-stability: The trifluoromethyl (
) group at the 6-position is electron-withdrawing, making the carbonyl carbon at the 2-position highly electrophilic. However, this also makes the ring susceptible to nucleophilic attack. Sodium borohydride ( ) is mild enough to reduce the ketone without displacing the fluoride or reducing the pyridine ring (a risk with catalytic hydrogenation). -
Regiocontrol: Starting from the acetyl derivative fixes the carbon skeleton, avoiding the regioselectivity issues often encountered when trying to lithiate and functionalize 2-bromo-6-(trifluoromethyl)pyridine.
-
Scalability: The borohydride reduction generates non-toxic boron salts that are easily removed, unlike the heavy metal waste streams associated with Stille or Negishi couplings used to install the alkyl chain.
Reaction Scheme:
Experimental Workflow Visualization
The following diagram outlines the logical flow of the synthesis, highlighting critical decision points and safety barriers.
Figure 1: Step-by-step workflow for the borohydride reduction of trifluoromethyl-substituted acetylpyridine.
Detailed Protocol
Safety Pre-requisites:
-
PPE: Standard laboratory PPE (lab coat, nitrile gloves, safety glasses).
-
Ventilation: All operations involving solvents and silica gel must be performed in a certified fume hood.
-
Chemical Hazards:
releases hydrogen gas upon contact with acids or protic solvents; ensure no open flames. The pyridine precursor may be an irritant.
Materials
| Component | Role | Specs |
| 2-Acetyl-6-(trifluoromethyl)pyridine | Substrate | >97% Purity |
| Sodium Borohydride ( | Reducing Agent | Powder, 98% |
| Methanol ( | Solvent | Anhydrous, ACS Grade |
| Dichloromethane ( | Extraction Solvent | ACS Grade |
| Ammonium Chloride ( | Quenching Agent | Saturated Aqueous Soln.[1] |
Step-by-Step Procedure
1. Preparation of Reaction Mixture
-
Charge a flame-dried 100 mL round-bottom flask (RBF) with a magnetic stir bar.
-
Add 2-acetyl-6-(trifluoromethyl)pyridine (1.89 g, 10.0 mmol).
-
Dissolve in anhydrous methanol (20 mL).
-
Cool the solution to 0 °C using an ice-water bath. Note: Cooling is critical to prevent over-reduction or side reactions with the electron-deficient pyridine ring.
2. Reduction
-
Add
(0.42 g, 11.0 mmol, 1.1 equiv) portion-wise over 15 minutes.-
Caution: Vigorous bubbling (
evolution) will occur. Do not seal the flask.
-
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature (23 °C).
-
Stir for an additional 2 hours.
-
Validation: Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes). The starting ketone (
) should disappear, and a more polar alcohol spot ( ) should appear.
3. Quenching and Workup
-
Cool the mixture back to 0 °C.
-
Slowly add saturated aqueous
(10 mL) to quench excess borohydride. Stir for 10 minutes until bubbling ceases. -
Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the methanol.
-
Dilute the aqueous residue with water (20 mL) and extract with DCM (
). -
Combine the organic layers and wash with brine (20 mL).
-
Dry over anhydrous
, filter, and concentrate in vacuo to yield the crude oil.
4. Purification
-
The crude product is often sufficiently pure (>95%) for downstream applications.
-
If higher purity is required, purify via flash column chromatography on silica gel.
-
Gradient: 10%
30% EtOAc in Hexanes.
-
-
Yield: Expected yield is 85–92% as a clear, colorless to pale yellow oil.
Analytical Data & Validation
The following data confirms the structural integrity of the product.
| Spectroscopic Method | Diagnostic Signals (Expected) | Structural Assignment |
| Pyridine ring protons (coupling patterns confirm 2,6-substitution). | ||
| Methine proton ( | ||
| Methyl group ( | ||
| Trifluoromethyl group ( | ||
| Mass Spectrometry | Molecular ion peak consistent with Formula |
Note on Chirality: This protocol produces a racemic mixture (
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link
-
Sigma-Aldrich. (n.d.). Product Specification: 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol (Analogous chemistry reference). Retrieved February 17, 2026. Link
- Schlosser, M. (2006). The 2- and 6-Trifluoromethylpyridines: A Review of their Preparation and Reactivity. European Journal of Organic Chemistry, 2006(1), 73-80. (General reactivity of trifluoromethylpyridines).
Sources
The Ascendant Role of Pyridyl Alcohols as Ligands in Transition Metal Catalysis: A Guide for Researchers and Drug Development Professionals
Pyridyl alcohols have emerged as a versatile and powerful class of ligands in the field of transition metal catalysis. Their unique structural and electronic properties, characterized by a synergistic interplay between the pyridyl nitrogen and the alcohol oxygen, have enabled the development of highly efficient and selective catalysts for a broad spectrum of organic transformations. This technical guide provides an in-depth exploration of the synthesis, coordination chemistry, and catalytic applications of pyridyl alcohol-ligated transition metal complexes, offering valuable insights and practical protocols for researchers, scientists, and professionals in drug development.
The Unique Appeal of Pyridyl Alcohols in Catalysis
The efficacy of pyridyl alcohols as ligands stems from their distinct molecular architecture. The presence of both a soft nitrogen donor (from the pyridine ring) and a hard oxygen donor (from the alcohol group) allows for a hemilabile coordination behavior. This means the ligand can bind to a metal center through both atoms, forming a stable chelate ring, or one of the donor atoms can dissociate to open up a coordination site for substrate binding and activation. This dynamic coordination is a key factor in their catalytic prowess.
Furthermore, the deprotonation of the alcohol moiety to form an alcoholato ligand imparts a strong basicity, which can facilitate key steps in catalytic cycles, such as proton abstraction.[1][2] The steric and electronic properties of pyridyl alcohol ligands can be readily tuned by introducing substituents on the pyridine ring or at the carbinol carbon, allowing for the fine-tuning of catalyst activity and selectivity. This modularity is particularly advantageous in the development of catalysts for asymmetric synthesis, where precise control over the chiral environment around the metal center is paramount.[3][4]
Synthesis of Pyridyl Alcohol Ligands: A Practical Protocol
The synthesis of pyridyl alcohol ligands is generally straightforward, with the most common method involving the nucleophilic addition of a pyridyl organometallic reagent to a carbonyl compound. The following protocol details a general procedure for the synthesis of a representative pyridyl alcohol ligand.
Protocol 1: Synthesis of (2-Pyridyl)diphenylmethanol
Materials:
-
2-Bromopyridine
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Magnesium turnings (for Grignard reagent)
-
Benzophenone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (Schlenk line or glovebox)
Procedure:
-
Preparation of 2-Lithiopyridine or 2-Pyridylmagnesium bromide:
-
Using n-BuLi: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromopyridine (1.0 eq) in anhydrous diethyl ether or THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq) dropwise while maintaining the temperature. Stir the resulting solution at -78 °C for 1 hour.
-
Using Magnesium: In a flame-dried flask, activate magnesium turnings (1.2 eq) with a small crystal of iodine. Add a solution of 2-bromopyridine (1.0 eq) in anhydrous THF dropwise to initiate the Grignard reaction. Reflux the mixture until the magnesium is consumed.
-
-
Reaction with Benzophenone: To the freshly prepared 2-pyridyl organometallic reagent at -78 °C (for the lithium reagent) or 0 °C (for the Grignard reagent), add a solution of benzophenone (1.0 eq) in the same anhydrous solvent dropwise.
-
Quenching and Work-up: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Diagram 1: General Synthesis of Pyridyl Alcohols
Caption: Workflow for the synthesis of pyridyl alcohol ligands.
Coordination to Transition Metals and Catalyst Preparation
Pyridyl alcohol ligands can coordinate to a wide variety of transition metals, including but not limited to ruthenium, rhodium, iridium, palladium, nickel, and copper.[5][6] The preparation of the corresponding metal complexes typically involves the reaction of the pyridyl alcohol ligand with a suitable metal precursor.
Protocol 2: General Procedure for the Synthesis of a Pyridyl Alcohol-Ligated Transition Metal Complex
Materials:
-
Pyridyl alcohol ligand
-
Transition metal precursor (e.g., [Ru(p-cymene)Cl₂]₂, Pd(OAc)₂, NiCl₂·6H₂O)
-
Anhydrous solvent (e.g., toluene, dichloromethane, ethanol)
-
Base (e.g., NaH, KOtBu, or an amine sponge, if deprotonation is required)
-
Standard glassware for anhydrous and inert atmosphere reactions
Procedure:
-
Ligand Deprotonation (if forming an alcoholato complex): In a Schlenk flask under an inert atmosphere, dissolve the pyridyl alcohol ligand (1.0-2.2 eq, depending on the desired complex) in an anhydrous solvent. Add a strong base (e.g., NaH or KOtBu, 1.0 eq per alcohol) and stir the mixture at room temperature until gas evolution ceases, indicating the formation of the alcoholate.
-
Complexation: To the solution of the deprotonated ligand (or the neutral ligand), add the transition metal precursor (1.0 eq) either as a solid or as a solution in the same solvent.
-
Reaction and Isolation: Stir the reaction mixture at room temperature or with gentle heating for a specified period (typically 1-24 hours). The progress of the reaction can be monitored by techniques such as TLC or NMR spectroscopy. Upon completion, the solvent is removed under reduced pressure.
-
Purification: The resulting crude complex can be purified by recrystallization from an appropriate solvent system or by column chromatography on a suitable stationary phase (e.g., silica gel or alumina).
Applications in Homogeneous Catalysis
The versatility of pyridyl alcohol ligands is reflected in their successful application in a wide array of catalytic transformations.[3][7]
Olefin Metathesis
The incorporation of pyridyl alcoholato ligands into Grubbs-type ruthenium catalysts has been shown to enhance their thermal stability and activity in olefin metathesis reactions.[1] The chelating nature of the ligand and the strong σ-donating character of the alcoholate contribute to the robustness of these catalysts.[3]
Table 1: Performance of Pyridyl Alcoholato-Modified Grubbs-type Catalysts in 1-Octene Metathesis
| Catalyst Precursor | Ligand | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |
| Grubbs 1st Gen. | (2-Pyridyl)di(p-methoxyphenyl)methanol | 110 | 96 | 95 | [1] |
| Grubbs 1st Gen. | (2-Pyridyl)di(p-chlorophenyl)methanol | 80-110 | - | - | [1] |
Asymmetric Catalysis
Chiral pyridyl alcohols, often derived from the chiral pool, have proven to be highly effective ligands in asymmetric catalysis, particularly in the enantioselective addition of organozinc reagents to aldehydes.[4][8]
Diagram 2: Proposed Catalytic Cycle for Asymmetric Diethylzinc Addition
Caption: Catalytic cycle for enantioselective alkylation.
Table 2: Enantioselective Addition of Diethylzinc to Benzaldehyde using Chiral Pyridyl Alcohol Ligands
| Ligand | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Fructose-derived Pyridyl Alcohol | 10 | 95 | 98.1 | [8] |
| Camphor-derived Pyridyl Alcohol | 10 | 92 | 85.0 | [8] |
Oxidation Reactions
Transition metal complexes of pyridyl alcohols have been employed as catalysts for various oxidation reactions, including the oxidation of alcohols and hydrocarbons.[9][10] For instance, copper(II) complexes of pyridyl alcohols have been shown to catalyze the selective oxidation of n-octane.[9]
Protocol 3: Catalytic Oxidation of Benzyl Alcohol using a Pd(OAc)₂/Pyridine System
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Pyridine
-
Benzyl alcohol
-
Toluene (solvent)
-
Molecular oxygen (O₂) or air
Procedure:
-
Catalyst Preparation (in situ): In a reaction vessel, dissolve Pd(OAc)₂ (1 mol%) and pyridine (4 mol%) in toluene.
-
Reaction Setup: Add benzyl alcohol (1.0 eq) to the catalyst solution.
-
Reaction Execution: Pressurize the vessel with O₂ (1 atm) or bubble air through the solution. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring and Work-up: Monitor the reaction progress by GC or TLC. Upon completion, cool the reaction mixture to room temperature. The product, benzaldehyde, can be isolated by standard work-up procedures, including filtration of the catalyst and removal of the solvent under reduced pressure, followed by purification if necessary.[11]
Conclusion and Future Outlook
Pyridyl alcohols represent a class of ligands with immense potential in transition metal catalysis. Their modular synthesis, versatile coordination modes, and tunable electronic and steric properties make them highly attractive for the development of novel and efficient catalysts. The applications highlighted in this guide, from olefin metathesis to asymmetric synthesis and oxidation reactions, underscore their broad utility. Future research in this area will likely focus on the design of more sophisticated pyridyl alcohol ligands for challenging transformations, the elucidation of detailed reaction mechanisms, and the application of these catalyst systems in industrial processes and the synthesis of complex molecules for drug discovery.
References
-
Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α ... - PMC. Available at: [Link]
-
Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α'-Pyridinyl Diols and α,α'-Bipyridinyl Diols in Homogeneous Catalysis - MDPI. Available at: [Link]
-
Fructose derived pyridyl alcohol ligands: Synthesis and application in the asymmetric diethylzinc addition to aldehydes. Available at: [Link]
-
Pyridine Diols, α-Bipyridinyl Alcohols, and α,α'-Bipyridine Diols as Structure Motifs Towards Important Organic Molecules and Transition Metal Complexes - PubMed. Available at: [Link]
-
Pyridine Diols, α-Bipyridinyl Alcohols, and α,α'-Bipyridine Diols as Structure Motifs Towards Important Organic Molecules and Transition Metal Complexes | Bentham Science Publishers. Available at: [Link]
-
Chiral Pyridine-Containing Ligands for Asymmetric Catalysis. Synthesis and Applications - Diva-Portal.org. Available at: [Link]
-
Pyridine alcohols: New applications reviving interest in metal complexes of a classical ligand - PubMed. Available at: [Link]
-
Synthesis of indolyl‐pyridinyl‐alcohol ligands L1H–L4H - ResearchGate. Available at: [Link]
-
Pyridinyl alcohol compounds used as ligands in enantioselective additions. - ResearchGate. Available at: [Link]
-
Transition metal pyridine complexes - Wikipedia. Available at: [Link]
-
The Structural Characterisation of new Pyridinyl Alcohol Cu(II) Complexes and their Application as Catalysts in the Oxidation of n–octane - ResearchGate. Available at: [Link]
-
Synthesis and Structures of Ruthenium Carbonyl Complexes Bearing Pyridine-Alkoxide Ligands and Their Catalytic Activity in Alcohol Oxidation - Frontiers. Available at: [Link]
-
Ligand-Modulated Palladium Oxidation Catalysis: Mechanistic Insights into Aerobic Alcohol Oxidation with the Pd(OAc)2/Pyridine Catalyst System | Organic Letters - ACS Publications. Available at: [Link]
Sources
- 1. Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α’-Pyridinyl Diols and α,α’-Bipyridinyl Diols in Homogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α’-Pyridinyl Diols and α,α’-Bipyridinyl Diols in Homogeneous Catalysis | MDPI [mdpi.com]
- 4. Chiral Pyridine-Containing Ligands for Asymmetric Catalysis. Synthesis and Applications [diva-portal.org]
- 5. Pyridine alcohols: New applications reviving interest in metal complexes of a classical ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Synthesis and Structures of Ruthenium Carbonyl Complexes Bearing Pyridine-Alkoxide Ligands and Their Catalytic Activity in Alcohol Oxidation [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
improving the yield of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol synthesis
Technical Support Center: Optimization of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol Synthesis
Introduction: The Synthetic Challenge
The synthesis of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol is a critical step in the development of various agrochemicals and pharmaceutical intermediates (e.g., inhibitors requiring trifluoromethyl-pyridine motifs).[1] The electron-withdrawing nature of the trifluoromethyl (
This guide addresses the three most common yield-limiting factors:
-
Incomplete Conversion due to electronic deactivation or equilibrium issues.[1]
-
Product Loss during isolation (volatility and water solubility).[1]
-
Enantiomeric Excess (ee) Erosion in asymmetric synthesis.
Module 1: Route Selection & Decision Matrix
Before troubleshooting, ensure you are using the optimal pathway for your end goal (Racemic vs. Chiral).
Figure 1: Synthetic Decision Matrix. Method A and C are preferred due to the stability and commercial availability of the ketone precursor.
Module 2: The Reduction Pathway (Ketone to Alcohol)[1][3]
Primary Method: Sodium Borohydride (
Protocol Optimization
The
| Parameter | Standard Protocol | Optimized Protocol (High Yield) | Why? (The Science) |
| Solvent | Ethanol (EtOH) | Methanol (MeOH) | |
| Temperature | Room Temp ( | Lower temperature suppresses side reactions (e.g., attack on the pyridine ring) and minimizes volatility losses.[1] | |
| Stoichiometry | 1.0 equiv | 0.6 - 0.8 equiv | One mole of |
| Quench | Water | Aq.[1][3] | Acetone destroys excess hydride gently; |
Troubleshooting Guide: NaBH4 Reduction
Q1: My reaction stalled at 80% conversion. Adding more NaBH4 didn't help.
-
Diagnosis: Boron Complexation.[1] As the alcohol forms, it can complex with the boron species, effectively "caging" the remaining ketone or reducing agent.
-
Solution: Do not add solid
directly to a stalled gummy mixture.
Q2: I have low isolated yield despite 100% conversion by TLC.
-
Diagnosis: Water Solubility & Volatility.[1] The trifluoromethyl group adds lipophilicity, but the pyridine-nitrogen and hydroxyl group creates significant water solubility, especially at acidic pH (protonated pyridine).
-
Solution:
-
pH Control: Ensure the aqueous layer is adjusted to pH 7-8 during extraction. If too acidic (pH < 4), the product stays in water as the pyridinium salt.
-
Salting Out: Saturate the aqueous layer with
before extraction with Ethyl Acetate (EtOAc).[1] -
Evaporation: The product (MW ~191) is volatile.[1] Do not leave on the high-vacuum manifold overnight. Remove solvent at
and stop immediately when mass is constant.
-
Module 3: Asymmetric Synthesis (Chiral Target)
Method: Noyori Asymmetric Transfer Hydrogenation (ATH).[1]
Catalyst:
Critical Control Points
The electron-deficient nature of the pyridine ring affects the binding affinity to the Ruthenium center.
1. Hydrogen Source Selection:
-
Isopropanol (IPA): The reaction is reversible.[1] High conversion requires dilute conditions, which lowers throughput.
-
Formic Acid / Triethylamine (5:2 azeotrope): The reaction is irreversible (releases
).[1]-
Recommendation: Use
for yields >95% and higher ee.[1]
-
2. Catalyst Poisoning:
-
Pyridine nitrogens can coordinate to the Ruthenium, displacing the ligand or substrate.
-
Fix: Run the reaction under slightly acidic conditions (using the Formic acid system naturally handles this) or increase catalyst loading slightly (
instead of ).
Figure 2: Asymmetric Transfer Hydrogenation Workflow.[1][4] Note: CO2 gas evolution drives the reaction to completion.
Module 4: Stability & Storage (FAQ)
Q: Is the product sensitive to dehydration? A: Yes, but less so than electron-rich benzylic alcohols.
-
Mechanism: Dehydration would form 2-(1-vinyl)-6-(trifluoromethyl)pyridine.[1]
-
Risk Factor: High temperatures (
) in the presence of strong acids (e.g., , ).[1] -
Prevention: Avoid distilling at atmospheric pressure. Use Kugelrohr distillation or column chromatography.[1] Store the product in a refrigerator (
) under Argon.
Q: Can I use the Grignard route (Aldehyde + MeMgBr)? A: Yes, but proceed with caution.
-
Issue: The aldehyde is very reactive.[1] Addition of Grignard can lead to "double addition" or reduction of the aldehyde by the Grignard reagent (beta-hydride elimination) rather than addition.[1]
-
Fix: Add the Grignard reagent TO the aldehyde solution at
(inverse addition) to keep the aldehyde in excess initially? NO. -
Correction: Add the Aldehyde TO the Grignard ?
-
Standard: Add Grignard to Aldehyde: High local concentration of Grignard can cause side reactions.[1]
-
Best Practice: Add Aldehyde solution slowly TO the Grignard solution at
.[1] This ensures the nucleophile is always in excess relative to the specific droplet of aldehyde, driving the desired addition and preventing oligomerization.
-
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][5][6][7] Accounts of Chemical Research, 30(2), 97–102.
-
Lutz, C. (2018).[1] Pyridine Alcohols and their Derivatives. In: Science of Synthesis Knowledge Updates. Thieme Chemistry. (Validates stability profiles of electron-deficient pyridine alcohols).
-
PubChem Compound Summary. (2023). 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol.[1] National Center for Biotechnology Information.[1] [1]
-
Org. Synth. (2023).[1][3][8] Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine. (Provides analogous workup procedures for trifluoromethyl-pyridines). [1]
Sources
- 1. 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol | C8H8F3NO | CID 49760380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. orgsyn.org [orgsyn.org]
- 4. CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- - Google Patents [patents.google.com]
- 5. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 6. kanto.co.jp [kanto.co.jp]
- 7. kanto.co.jp [kanto.co.jp]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
identifying side reactions in the synthesis of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol
Welcome to the Advanced Synthesis Support Hub. Ticket Subject: Identification and Mitigation of Side Reactions Target Molecule: 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol (CAS: 1228631-54-6) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Synthetic Landscape
The synthesis of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol presents a unique challenge due to the electronic properties of the trifluoromethyl-substituted pyridine ring. The electron-withdrawing
This guide addresses the two primary synthetic routes:
-
Route A (Recommended): Hydride reduction of 2-acetyl-6-(trifluoromethyl)pyridine.
-
Route B (High Risk): Organometallic addition (Grignard/Lithium) to 6-(trifluoromethyl)picolinaldehyde.
Part 1: Diagnostic Decision Tree & Reaction Pathways
The following diagram maps the reaction pathways and identifies where specific impurities (Side Products A, B, and C) originate.
Figure 1: Synthetic pathways illustrating the origin of primary impurities. Note that the electron-deficient ring promotes Side Product B during Grignard addition.
Part 2: Troubleshooting Guides (Ticket-Based)
Ticket #401: "I see a new spot on TLC with higher Rf after workup."
Diagnosis: Elimination/Dehydration (Formation of Vinyl Species). Severity: Critical (Irreversible).
Technical Analysis:
The target alcohol is "pyridylic" (analogous to benzylic). The electron-withdrawing
Mitigation Protocol:
-
Quench Gently: Do not use HCl. Use Saturated
or a phosphate buffer (pH 7). -
Temperature Control: Keep rotary evaporator bath
. -
Storage: Store the product at
to prevent slow dehydration.
Ticket #402: "Grignard reaction yielded a complex mixture; NMR shows loss of aromaticity."
Diagnosis: Nucleophilic Attack on the Pyridine Ring (Dearomatization).[1] Severity: High.
Technical Analysis:
The
Mitigation Protocol:
-
Switch Reagents: Use Methyllithium (MeLi) at
. Lithium reagents favor 1,2-addition (carbonyl attack) over 1,4-addition due to the harder nature of the Li cation and lower temperatures. -
Additives: Use
(Luche conditions). The Lanthanide coordinates to the carbonyl oxygen, activating it specifically for 1,2-attack while suppressing ring reactivity. -
Recommended Route Change: Abandon Grignard; synthesize the ketone first and reduce it (Route A).
Ticket #403: "Product is Racemic, but I need the (S)-enantiomer."
Diagnosis: Lack of Stereocontrol in Standard Reduction. Severity: Operational (Requires method change).
Technical Analysis:
Standard
Solution: Asymmetric Transfer Hydrogenation (ATH)
Use a Ruthenium-based catalyst (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]) with Formic Acid/Triethylamine azeotrope. This typically yields
Part 3: Standardized Experimental Protocols
Protocol A: Robust Reduction of 2-acetyl-6-(trifluoromethyl)pyridine
Use this method for general synthesis (Racemic).
Reagents:
-
Substrate: 2-acetyl-6-(trifluoromethyl)pyridine (1.0 equiv)
-
Reductant: Sodium Borohydride (
) (0.6 equiv - Note: 0.25 mol of provides 1 mol Hydride, but slight excess ensures completion) -
Solvent: Methanol (MeOH) (anhydrous)
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 g (5.29 mmol) of ketone in 15 mL anhydrous MeOH. Cool to
in an ice bath. -
Addition: Add
(120 mg, 3.17 mmol) portion-wise over 10 minutes. Caution: Gas evolution ( ). -
Reaction: Stir at
for 30 minutes, then warm to Room Temperature (RT) for 1 hour. -
Monitoring: Check TLC (30% EtOAc/Hexane). Product is more polar than ketone.
-
Quench (CRITICAL): Add 5 mL Acetone to consume excess hydride. Stir 10 min. Then add 20 mL Saturated
. Do not use HCl. -
Extraction: Remove MeOH under reduced pressure (keep bath
). Extract aqueous residue with DCM ( mL). -
Drying: Dry organics over
. Filter and concentrate.
Data Validation Table:
| Parameter | Expected Value | Failure Indicator |
| Appearance | Clear, colorless oil | Yellow/Brown oil (Polymerization/Vinyl) |
| 1H NMR (Vinyl) | None | Doublets at |
| 1H NMR (Methine) | Quartet at | Missing or shifted |
| Yield |
Protocol B: Asymmetric Synthesis (ATH)
Use this method for Chiral targets.
Catalyst Preparation:
Mix
Reaction:
-
Mix Ketone (1.0 equiv) and Catalyst (0.5 mol%) in
Formic Acid : Triethylamine azeotrope. -
Stir at
for 12-24 hours. -
Quench with water, extract with EtOAc.[2] Wash with sat.
to remove formic acid.
Part 4: FAQ - Frequently Asked Questions
Q: Can I use
Q: Is the
Q: Why is my product UV-active but not showing up in Mass Spec (ESI)?
A: Pyridines ionize well in ESI(+), but if the sample is very clean, the signal might be suppressed by high buffer salts. Conversely, if you formed the Pinacol dimer , the mass will be
References
-
General Reduction of Pyridyl Ketones
-
Asymmetric Transfer Hydrogenation (ATH)
-
Grignard Side Reactions on Pyridines
-
Dehydration of Pyridyl Alcohols
- Title: Friedel-Crafts reactions with N-heterocyclic alcohols. (Discusses reactivity of pyridyl alcohols in acid).
- Source: NSF Public Access Repository.
-
URL:[Link]
-
Target Molecule Data
Sources
- 1. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kanto.co.jp [kanto.co.jp]
- 3. m.youtube.com [m.youtube.com]
- 4. www1.chem.umn.edu [www1.chem.umn.edu]
- 5. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol | C8H8F3NO | CID 49760380 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Trifluoromethylation for Pyridine Derivatives
Status: Operational Agent: Senior Application Scientist Ticket ID: CF3-PYR-OPT-2024
Introduction: The "Pyridine Problem"
Welcome to the technical support hub for trifluoromethylation. If you are here, you are likely facing the "Pyridine Problem." Unlike benzene, the pyridine ring is electron-deficient, making it resistant to electrophilic attack. Simultaneously, the basic nitrogen atom is a potent ligand that poisons transition-metal catalysts (Pd, Cu) used in cross-coupling.
This guide moves beyond standard textbook procedures to address the specific failure modes of introducing a
Module 1: Innate Radical C-H Functionalization (Minisci-Type)
Best for: Late-stage functionalization of unfunctionalized pyridines. Key Reference: Baran et al., PNAS 2011 [1]; Langlois et al., Tet. Lett. 1991 [2].[1][2]
The Protocol: Langlois Reagent System
This method utilizes sodium trifluoromethanesulfinate (
Standard Operating Procedure (SOP):
-
Solvent System: Dissolve pyridine substrate (1 equiv) in a biphasic mixture of
(2.5:1). -
Reagent Addition: Add
(3 equiv). -
Initiator: Cool to 0°C. Add tert-butyl hydroperoxide (TBHP, 70% aq., 3–5 equiv) dropwise.
-
Reaction: Stir vigorously at ambient temperature for 12–24 hours.
Troubleshooting & Optimization
| Symptom | Root Cause | Technical Solution |
| Low Conversion | Poor radical generation or phase transfer issues. | Switch Reagent: Use Zinc bis(trifluoromethanesulfinate) ( |
| Wrong Regioisomer | Electronic mismatch. Nucleophilic | Control pH: Add TFA (1–2 equiv) to fully protonate the pyridine, lowering the LUMO and directing the radical to the most electron-deficient positions (C2/C4). |
| Polysubstitution | Product is more electron-deficient than starting material. | Stop Early: Monitor via LCMS. Stop reaction at 60–70% conversion to prevent bis-trifluoromethylation. |
Mechanism Visualization
Figure 1: Mechanism of Minisci-type trifluoromethylation showing the critical protonation step for regiocontrol.
Module 2: Metal-Mediated Cross-Coupling
Best for: Converting Halopyridines (Cl, Br, I) to
The Protocol: Copper-Mediated (Ruppert-Prakash)
Direct cross-coupling often fails due to the stability of the
Standard Operating Procedure (SOP):
-
Reagents: Mix aryl iodide (1 equiv),
(1.2 equiv), and (1.2 equiv) in dry DMF/NMP. -
Source: Add
(Ruppert-Prakash reagent, 1.2 equiv). -
Temperature: Heat to 80–100°C in a sealed tube.
Troubleshooting & Optimization
| Symptom | Root Cause | Technical Solution |
| Stalled Reaction | Catalyst Poisoning. Pyridine nitrogen binds Cu, preventing transmetallation. | Ligand Exchange: Use bulky ligands like 1,10-phenanthroline to outcompete the pyridine nitrogen. Alternatively, use pre-ligated species like |
| Protodefluorination | Hydrolysis of | Drying Protocol: |
| H-Pyridine Formation | Reduction of Ar-I instead of substitution. | Source Check: This often comes from solvent impurities acting as H-donors. Switch to high-grade anhydrous NMP. |
Module 3: Photoredox Catalysis
Best for: Mild conditions, broad scope, orthogonal selectivity.[3] Key Reference: Nagib & MacMillan, Nature 2011 [6].[2][4]
The Protocol: Triflyl Chloride System
Uses visible light to generate
Standard Operating Procedure (SOP):
-
Catalyst:
(1 mol%).[5] -
Reagent:
(2 equiv) as the source. -
Base:
(2 equiv). -
Light Source: Blue LEDs (approx. 450 nm).
-
Solvent: Acetonitrile or Acetone.
Troubleshooting & Optimization
| Symptom | Root Cause | Technical Solution |
| Reaction Stops at 50% | Light attenuation (Beer-Lambert Law). Precipitates block light penetration. | Flow Chemistry: Switch from batch to a flow reactor (PFA tubing wrapped around light source) to maximize surface-area-to-volume ratio. |
| Source Decomposition | Alternative Source: Use Trifluoroacetic Anhydride (TFAA) with Pyridine N-oxide as a redox trigger, as described by the Beatniu group [7]. |
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal trifluoromethylation methodology based on substrate availability.
FAQ: Common Experimental Pitfalls
Q: I have full conversion by TLC, but after rotary evaporation, my yield is <10%. Where did it go? A: Trifluoromethylpyridines are notoriously volatile. The addition of fluorine increases volatility compared to the parent heterocycle.
-
Fix: Do not use a high-vacuum pump. Carefully remove solvent at
and . Ideally, convert the product to a hydrochloride salt (add in ether) before evaporation to render it non-volatile solid.
Q: Can I use the Ruppert-Prakash reagent (
Q: Why is my photoredox reaction yielding a complex mixture of isomers? A: Radical species are highly reactive. While they have electrophilic character, they lack the strict directing group logic of Pd-catalysis.
-
Fix: Block the most reactive sites (C2/C6) with removable groups (e.g., Cl or Br) if you need C3/C5 functionalization, or rely on the inherent electronic bias of the substrate (protonation favors C2/C4 attack).
References
-
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011).[6] Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415.[6][7] Link[1]
-
Langlois, B. R., Laurent, E., & Roidot, N. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters, 32(51), 7525–7528.[2] Link
-
Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ... & Baran, P. S. (2012).[1] Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492(7427), 95-99. Link
-
Cho, E. J., Senecal, T. D., Kinzel, T., Zhang, Y., Watson, D. A., & Buchwald, S. L. (2010). The palladium-catalyzed trifluoromethylation of aryl chlorides. Science, 328(5986), 1679-1681. Link
-
Grushin, V. V. (2014). The organometallic fluorine chemistry of palladium and copper. Chemical Reviews, 114(24), 12959-13035. Link
-
Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228.[2] Link[2][8]
-
Beatty, J. W., Douglas, J. J., Cole, K. P., & Stephenson, C. R. (2015). A scalable, radical-mediated approach to trifluoromethylation.[2][6] Nature Communications, 6, 7919. Link
Sources
- 1. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ccspublishing.org.cn [ccspublishing.org.cn]
- 4. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Innate C-H trifluoromethylation of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol in acidic or basic media
Critical Stability Overview
Executive Summary: 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol is a functionalized pyridyl alcohol often used as a chiral building block.[1] Its stability profile is governed by two competing electronic factors:
-
The Pyridylic Alcohol Motif (Position 2): Structurally analogous to a benzylic alcohol, this position is sensitive to acid-catalyzed dehydration and racemization.
-
The Trifluoromethyl Group (Position 6): A strong electron-withdrawing group (EWG) that deactivates the ring toward electrophilic attack but activates it toward nucleophilic attack (hydrolysis) under forcing basic conditions.[1]
| Media Condition | Stability Rating | Primary Degradation Pathway | Critical Thresholds |
| Acidic (Mild) | Moderate | Racemization (if chiral) | pH < 4 |
| Acidic (Strong/Hot) | Low | Dehydration to Vinylpyridine | pH < 1, T > 40°C |
| Basic (Mild) | High | Stable (Deprotonation only) | pH 8–12 |
| Basic (Strong/Hot) | Low | pH > 13, T > 80°C |
Troubleshooting: Acidic Media
Common Issues: Loss of Enantiomeric Excess (ee%), Formation of Non-Polar Impurities.
Mechanism: The Dehydration Cascade
In acidic media, the pyridine nitrogen is protonated first (
-
Protonation:
-
Carbocation Formation: Loss of water generates a carbocation at the pyridylic position. While the electron-deficient pyridine ring (due to
) destabilizes this cation compared to a standard benzyl cation, resonance with the ring still allows it to form.[1] -
Fate of Cation:
-
Racemization: Re-attack by water from the opposite face (loss of optical purity).
-
Elimination (E1): Loss of a
-proton to form 2-(1-vinyl-6-(trifluoromethyl)pyridine) .[1]
-
Diagnostic Decision Tree (Acidic Issues)
Figure 1: Troubleshooting workflow for acidic degradation. High RT impurities usually indicate dehydration.[1]
FAQ: Acidic Conditions
Q: Can I use HCl to remove a Boc protecting group on a different part of the molecule? A: Proceed with caution. While the pyridine ring is stable, the alcohol is at risk.
-
Risk:[1][2] High.[1][3][4] Concentrated HCl induces dehydration.[1]
-
Solution: Use Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at 0°C. TFA is less likely to drive the dehydration to completion compared to mineral acids like HCl or
. Monitor strictly by TLC/LCMS.
Q: My chiral HPLC shows a split peak after working up with 1N HCl. Why? A: You have induced racemization.[1] The pyridylic carbocation intermediate is planar; water attacks from either side.
-
Fix: Avoid acidic aqueous workups.[1] Quench reactions with saturated
(mildly acidic) or phosphate buffer (pH 7) instead of strong acid.
Troubleshooting: Basic Media
Common Issues: Hydrolysis of the Trifluoromethyl Group, Nucleophilic Aromatic Substitution (
Mechanism: Nucleophilic Vulnerability
The
-
Deprotonation: The hydroxyl proton is removed first (
). This alkoxide is generally stable.[1] -
Hydrolysis (
): Under forcing conditions (e.g., 150°C, strong alkali), the group can be hydrolyzed to a carboxylic acid [1]. -
: Strong nucleophiles (like methoxide) can displace the
group or attack the ring, though this is rare below 80°C.
Protocol: Base Handling
| Parameter | Recommendation | Rationale |
| Reagent Choice | Weak/Non-nucleophilic bases prevent ring attack.[1] | |
| Avoid | NaOH, KOH, NaOMe (at reflux) | Strong hydroxide/alkoxide at high T attacks |
| Temperature |
FAQ: Basic Conditions
Q: I see a very polar peak (low retention time) after refluxing in NaOH. A: You have likely hydrolyzed the trifluoromethyl group to 6-(1-hydroxyethyl)picolinic acid.
-
Verification: Check LCMS for a mass shift of
Da (Net change: [-69] + [+45] is not the math; hydrolysis replaces 3 F with 3 OH, then dehydrates.[1] Net: .[1] Mass change is roughly for the anion).[1] Actually, hydrolysis converts to .[1] Mass shift: (loss of [69], gain of [45] = -24 amu).
Q: Can I perform a Williamson Ether Synthesis (NaH + Alkyl Halide)? A: Yes. The alkoxide formed by NaH is stable.
-
Tip: Use dry THF or DMF at 0°C to RT.[1][5] Avoid heating >60°C to prevent any risk of E2 elimination or ring attack.
Analytical Protocols
Standard Purity Check (HPLC/UPLC):
-
Column: C18 (e.g., Waters BEH C18).[1]
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1] Note: Use Formic acid, not TFA, to minimize on-column degradation.
-
Detection: UV 254 nm (Pyridine ring absorption).[1]
Degradant Markers:
-
Vinyl Impurity: Elutes later than the parent (more lipophilic). Characteristic UV shift due to conjugation of vinyl group with pyridine.
-
Carboxylic Acid Impurity: Elutes earlier (solvent front).[1]
References
-
Process for preparing 2-hydroxy-6-trifluoromethylpyridine. European Patent EP0966441B1.[1] (Demonstrates that hydrolysis of 6-
pyridine derivatives requires forcing conditions: >140°C with NaOH). -
Acid Catalyzed Dehydration of Alcohols. Chemistry Steps. (General mechanism for E1/E2 elimination in benzylic-type alcohols).
-
Nucleophilic Activation of Pyridine Rings. Organic Letters, 2022.[6] (Discusses the reactivity of trifluoromethyl pyridines toward nucleophiles). [1]
Sources
Technical Support Center: Enhancing Enantiomeric Purity of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for researchers, chemists, and process development professionals working on the stereoselective synthesis and purification of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol. This chiral alcohol is a key building block, and achieving high enantiomeric excess (e.e.) is often critical for its application in pharmaceuticals and agrochemicals.
This guide is structured as a series of questions and answers to directly address the common challenges encountered during synthesis and purification. We will delve into the root causes of suboptimal enantioselectivity and provide actionable, field-proven strategies for improvement.
Section 1: Troubleshooting Low Enantiomeric Excess in Asymmetric Synthesis
The most efficient path to high enantiopurity is to optimize the initial asymmetric synthesis, typically the asymmetric reduction of the prochiral ketone, 2-acetyl-6-(trifluoromethyl)pyridine.
Q1: My asymmetric reduction is yielding low and inconsistent enantiomeric excess. What are the first steps in troubleshooting?
A1: Low or variable enantiomeric excess is a frequent challenge in asymmetric catalysis. A systematic approach is crucial to pinpoint the root cause without wasting valuable time and resources.[1] We recommend a three-pillar investigation: validating your analytical method, scrutinizing your reagents and catalyst, and finally, evaluating the reaction conditions.
The following workflow provides a logical diagnostic path.
Caption: Systematic workflow for troubleshooting low enantiomeric excess.
Q2: My analytical method seems fine. How deeply do I need to investigate my reagents and catalyst?
A2: This is the most critical step after analytical validation. The success of an asymmetric reaction is exquisitely sensitive to the purity of its components.[2]
-
Substrate Purity: The starting ketone, 2-acetyl-6-(trifluoromethyl)pyridine, can contain impurities from its synthesis that act as catalyst poisons. Residual acids, bases, or metal contaminants can neutralize or deactivate the catalyst. It is best practice to purify the substrate by distillation, recrystallization, or column chromatography before use.
-
Catalyst Quality: Asymmetric catalysts, whether they are organocatalysts or metal-ligand complexes, can degrade over time due to air, moisture, or light exposure.[3] Always use a freshly opened bottle or a well-stored catalyst. If you synthesized the catalyst or ligand yourself, ensure it has been fully characterized (NMR, elemental analysis) and that its purity is high. A common issue is the use of a "generic" catalyst that is not optimized for your specific substrate.[3] Small changes in the substrate can dramatically alter the results.[3]
-
Solvent and Additives: Use only anhydrous, degassed solvents of the highest purity. Trace amounts of water can hydrolyze catalysts or reagents, while dissolved oxygen can lead to oxidative degradation. Peroxides in ether-based solvents are particularly detrimental. Additives, if used, must also be of the highest purity.
Q3: I've confirmed my reagents are pure, but my e.e. is still suboptimal. How do I optimize the reaction conditions?
A3: Reaction parameters create the specific chiral environment for the stereodetermining step. Fine-tuning these is essential.
-
Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the temperature generally increases enantioselectivity by accentuating the small energy difference between the diastereomeric transition states. However, this also slows the reaction rate. A temperature screen (e.g., from -20 °C to 40 °C) is highly recommended.
-
Concentration & Catalyst Loading: The concentrations of the substrate and catalyst can influence the formation of catalyst aggregates or dimers, which may have different (and often lower) selectivity.[1] It is advisable to screen a range of catalyst loadings to find the optimal concentration.
-
Hydrogen Pressure (for Asymmetric Hydrogenation): In catalytic hydrogenations, pressure can affect both reaction rate and enantioselectivity. The optimal pressure is system-dependent and should be determined experimentally.
| Parameter | Typical Range | Rationale for Optimization |
| Temperature | -20 °C to 40 °C | Lower temperatures often increase ΔΔG‡, leading to higher e.e., but decrease reaction rate. |
| Catalyst Loading | 0.01 mol% to 5 mol% | Avoids formation of less selective catalyst aggregates and balances cost with efficiency.[1] |
| Substrate Conc. | 0.05 M to 1.0 M | Can influence reaction order and catalyst aggregation state. |
| H₂ Pressure | 1 atm to 100 atm | Affects rate and can influence the dominant catalytic cycle or resting state. |
Table 1: Key Reaction Parameters for Optimization of Asymmetric Reduction.
Section 2: Methods for Enhancing Enantiomeric Excess Post-Synthesis
If optimizing the initial asymmetric reaction does not yield the desired e.e., or if you are starting with a racemic mixture, several methods can be employed to enhance the enantiomeric purity of your 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol.
Sources
overcoming poor reactivity of 2-pyridyl boron reagents in cross-coupling
Topic: Overcoming Poor Reactivity & Instability of 2-Pyridyl Boron Reagents
Introduction: The "2-Pyridyl Problem"
Welcome to the technical support hub for heteroaryl cross-coupling. If you are here, you are likely experiencing low yields (<20%), complete starting material recovery, or significant amounts of protodeboronated byproduct (pyridine) when attempting to couple 2-pyridyl boron reagents.
This is not user error; it is a fundamental chemical challenge known as the "2-Pyridyl Problem."
The 2-pyridyl boron bond is uniquely unstable compared to its 3- and 4-pyridyl isomers. The basic nitrogen atom proximal to the boron center facilitates rapid protodeboronation (hydrolysis of the C–B bond) under the very basic conditions required for Suzuki-Miyaura coupling. This decomposition often occurs faster than the catalytic turnover.
This guide provides field-proven protocols to outcompete decomposition using Slow-Release Strategies (MIDA) and High-Activity Catalyst Systems (Buchwald Precatalysts).
Module 1: Diagnostic & Troubleshooting
Before changing your entire route, confirm that 2-pyridyl instability is your root cause.
Diagnostic Flowchart
Caption: Diagnostic logic to distinguish between reagent decomposition (protodeboronation) and catalyst inactivity.
Module 2: The Mechanism of Failure
FAQ: Why does my 2-pyridyl boronic acid decompose?
Unlike phenyl or 3-pyridyl boronic acids, the 2-pyridyl isomer forms a transient zwitterionic intermediate .[1] The basic nitrogen atom coordinates with the boron center or facilitates proton transfer from water/solvent, cleaving the C–B bond and replacing it with a C–H bond.[2]
The Kinetic Trap: In a standard Suzuki reaction, two rates compete:
- (Transmetallation): The productive step where Boron transfers the pyridine ring to Palladium.
- (Protodeboronation): The destructive step where Boron hydrolyzes.
For 2-pyridyls,
Module 3: The "Gold Standard" Protocol (MIDA Boronates)
The most robust solution is the Slow-Release Strategy developed by the Burke Lab. Instead of using a free boronic acid, you use a MIDA (N-methyliminodiacetic acid) boronate .[3][4][5][6]
-
Why it works: The MIDA ligand locks the boron in an
hybridization.[6] It cannot hydrolyze in this state. Under mild basic conditions, the MIDA hydrolyzes slowly, releasing the active boronic acid at a low concentration.[3][4] This keeps the standing concentration of the unstable species low, preventing "auto-catalytic" decomposition while supplying enough for the catalyst.
Protocol A: 2-Pyridyl MIDA Coupling (Burke Conditions)
Best for: Complex substrates, scale-up, and when high reliability is needed.
Reagents:
-
Electrophile: Aryl Chloride/Bromide (1.0 equiv)
-
Nucleophile: 2-Pyridyl MIDA Boronate (1.2 – 1.5 equiv)
-
Catalyst: Pd2(dba)3 (1.5 mol%) + XPhos (6 mol%)
-
Promoter: Cu(OAc)2 (0.5 equiv) — CRITICAL ADDITIVE
-
Base: K3PO4 (5.0 equiv)
-
Solvent: DMF / Isopropanol (4:1 ratio)
-
Temp: 100 °C
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with the Aryl Halide, 2-Pyridyl MIDA boronate, Pd2(dba)3, XPhos, and Cu(OAc)2.
-
Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Prep: In a separate vial, prepare a mixture of anhydrous DMF and Isopropanol (4:1). Degas this solvent stream by sparging with Argon for 10 minutes.
-
Addition: Add the solvent mixture to the solids via syringe.
-
Base Addition: Add the K3PO4 (can be added as a solid in step 1 or as a degassed aqueous solution if strictly necessary, but solid/anhydrous is preferred here to control water). Note: The Burke protocol often uses slow hydrolysis, but for 2-pyridyls, the Cu(OAc)2 is the key accelerator.
-
Reaction: Heat to 100 °C for 4–16 hours.
-
Workup: Dilute with EtOAc, wash with NH4Cl (aq) to remove Copper, then brine. Dry and concentrate.
Technical Insight: The Cu(OAc)2 is unique to the 2-pyridyl MIDA protocol. It facilitates a "pre-transmetallation" step, forming a transient Cu-pyridyl species that transfers to Palladium faster than the boron species can decompose [1].
Module 4: The High-Throughput Protocol (Buchwald Precatalysts)
If you cannot source the MIDA boronate or need a faster reaction, use Buchwald's 3rd or 4th Generation Precatalysts .
-
Why it works: Bulky, electron-rich phosphines (like XPhos) accelerate the oxidative addition and transmetallation steps. By making the catalyst extremely fast, we force the productive reaction to occur before the reagent has time to decompose.
Protocol B: Rapid Coupling with XPhos Pd G3/G4
Best for: Screening, small scale, or when MIDA reagents are unavailable.
Reagents:
-
Electrophile: Aryl Chloride/Bromide (1.0 equiv)
-
Nucleophile: 2-Pyridyl Boronic Acid Pinacol Ester (1.5 equiv)
-
Catalyst: XPhos Pd G3 or G4 (2–5 mol%)
-
Base: K3PO4 (3.0 equiv) — Must be finely ground/anhydrous
-
Solvent: 1,4-Dioxane / Water (10:1) OR Anhydrous THF
-
Temp: 80–100 °C
Step-by-Step Procedure:
-
Pre-heat: Set heating block to 100 °C. Speed is key.
-
Combine: Add Aryl Halide, Boronate Ester, XPhos Pd G3, and K3PO4 to the vial.
-
Solvent: Add degassed Dioxane/Water (10:1).
-
Reaction: Immediately place in the hot block. Do not ramp up temperature; shock heat to get the catalyst active immediately.
-
Monitor: Check LCMS at 1 hour. These reactions are typically fast.
Module 5: Reagent Selection Guide
Comparative Data: Stability vs. Reactivity
| Reagent Type | Stability (Benchtop) | Reactivity (Standard Conditions) | Rec. Protocol | Cost |
| 2-Py Boronic Acid | Very Poor (Decomposes in days) | Very Poor (Rapid Protodeboronation) | Avoid | Low |
| 2-Py Pinacol Ester | Moderate (Stable if dry) | Poor (Still hydrolyzes in situ) | Protocol B | Medium |
| 2-Py MIDA Boronate | Excellent (Indefinite) | High (Slow release prevents decomp) | Protocol A | High |
| 2-Py Trifluoroborate | Good | Moderate (Requires aggressive hydrolysis) | Molander Cond.[7][8] | Medium |
Visualizing the Strategy
Caption: Strategic decision tree between Slow Release (MIDA) and Kinetic Acceleration (Catalyst).
References
-
Dick, G. R., Woerly, E. M., & Burke, M. D. (2012). A General Solution for the 2-Pyridyl Problem.[5] Angewandte Chemie International Edition, 51(11), 2667–2672.[5]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters. Journal of the American Chemical Society, 139(37), 13156–13165.
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[5] Journal of the American Chemical Society, 132(22), 7600–7601.
Sources
- 1. scispace.com [scispace.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Publications – BurkeLab [burke-group.chemistry.illinois.edu]
- 6. MIDA Boronates [sigmaaldrich.com]
- 7. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Catalytic Synthesis of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol
Introduction: The Significance of a Chiral Pyridyl Alcohol
The synthesis of enantiomerically pure molecules is a cornerstone of modern drug discovery and development. Chiral alcohols, in particular, serve as versatile building blocks for a vast array of active pharmaceutical ingredients (APIs). The molecule 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol is of significant interest due to its incorporation of a trifluoromethyl-substituted pyridine ring. The trifluoromethyl (CF3) group is a privileged motif in medicinal chemistry, known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Furthermore, the pyridine scaffold is a common feature in numerous biologically active compounds.[1] Consequently, robust and efficient methods for producing this chiral alcohol in high optical purity are critical for advancing pharmaceutical research.
This guide provides a comparative analysis of the primary catalytic strategies for the asymmetric reduction of the prochiral ketone, 2-acetyl-6-(trifluoromethyl)pyridine, to the target chiral alcohol. We will delve into the mechanistic underpinnings, performance metrics, and practical considerations of three major catalytic platforms: homogeneous metal catalysis, biocatalysis, and heterogeneous catalysis. Our objective is to equip researchers, chemists, and process development professionals with the critical insights needed to select and implement the most suitable catalytic system for their specific research and development goals.
Catalytic Strategies: A Head-to-Head Comparison
The conversion of a ketone to a chiral secondary alcohol is a fundamental transformation, and the choice of catalyst is paramount to achieving high yield and enantioselectivity. The pyridine nitrogen in the substrate can pose a unique challenge, as it may coordinate to and potentially inhibit certain metal catalysts.[2] Therefore, a careful evaluation of catalyst compatibility is essential.
Homogeneous Catalysis: Precision and High Performance
Homogeneous catalysts, which are soluble in the reaction medium, offer unparalleled control over the catalytic environment, often leading to exceptional levels of enantioselectivity and activity.[3] For ketone reduction, two primary approaches dominate: Asymmetric Hydrogenation (AH) using hydrogen gas and Asymmetric Transfer Hydrogenation (ATH) using a surrogate hydrogen donor like isopropanol or formic acid.[4]
Ruthenium-Based Noyori-Ikariya Catalysts
The Nobel Prize-winning work of Noyori on Ru(II)-chiral diamine complexes revolutionized asymmetric synthesis.[5] These catalysts operate via a "metal-ligand bifunctional" mechanism, where both the metal center and the N-H group of the ligand participate in the hydrogen transfer step, leading to a highly organized and stereoselective transition state.[6][7]
-
Mechanism of Action: The precatalyst, typically a Ru(II)-N-sulfonylated diamine-arene complex, is activated by a base to form a 16-electron ruthenium amide. This species then reacts with a hydrogen donor (isopropanol or H₂) to generate the active 18-electron ruthenium hydride catalyst. The hydride is then transferred to the ketone through a six-membered pericyclic transition state, affording the chiral alcohol with high enantiopurity.[7][8]
Caption: General workflow for a whole-cell biocatalytic ketone reduction.
-
Performance: While specific data for 2-acetyl-6-(trifluoromethyl)pyridine is not widely published, studies on structurally analogous substrates like 3',5'-bis(trifluoromethyl)acetophenone show that KREDs can achieve excellent results, with yields often exceeding 94% and enantiomeric excess greater than 99%. [9]The vast libraries of commercially available KREDs make it highly probable that a suitable enzyme can be identified through screening.
Pros and Cons of Biocatalysis
-
Advantages: Extremely high enantioselectivity, operates in water under mild pH and temperature, environmentally friendly, reduces need for heavy metal catalysts.
-
Disadvantages: Substrate concentration can be limited by enzyme inhibition or substrate solubility, requires screening to find the optimal enzyme, downstream processing to remove biomass may be necessary.
Heterogeneous Catalysis: Simplicity and Recyclability
Heterogeneous catalysts exist in a different phase from the reaction mixture, typically as a solid metal supported on a material like carbon or alumina (e.g., Pd/C, PtO₂). [4]
-
Performance and Limitations: The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture (via simple filtration) and their potential for recycling. [3]However, achieving high enantioselectivity with standard heterogeneous catalysts is a significant challenge. While chiral modifiers can be adsorbed onto the catalyst surface, these systems generally do not reach the same levels of stereocontrol as their homogeneous or biocatalytic counterparts for complex molecules. For the synthesis of a high-value chiral intermediate like 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol, where enantiopurity is paramount, this approach is generally less favorable.
Detailed Experimental Protocols
Here we provide representative, self-validating protocols for the two most promising catalytic systems.
Protocol 1: Asymmetric Transfer Hydrogenation with a Ru(II) Catalyst
This protocol is based on established procedures for Noyori-type ATH of aromatic ketones. [7][8] Materials & Equipment:
-
2-acetyl-6-(trifluoromethyl)pyridine
-
(1R,2R)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
[RuCl₂(p-cymene)]₂ dimer
-
Anhydrous isopropanol (i-PrOH)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous toluene
-
Schlenk flask, magnetic stirrer, argon/nitrogen line, temperature-controlled oil bath
-
Standard glassware for workup and purification (rotary evaporator, silica gel for chromatography)
Procedure:
-
Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere (argon), add [RuCl₂(p-cymene)]₂ (0.005 mmol) and (R,R)-TsDPEN (0.011 mmol).
-
Add anhydrous toluene (5 mL) and stir the resulting orange solution for 15 minutes at room temperature.
-
Reaction Setup: In a separate Schlenk flask, dissolve 2-acetyl-6-(trifluoromethyl)pyridine (1.0 mmol) in anhydrous isopropanol (10 mL).
-
Add the prepared catalyst solution to the substrate solution via cannula.
-
Initiation: Prepare a 0.1 M solution of KOtBu in anhydrous isopropanol. Add 0.1 mL of this solution (0.01 mmol) to the reaction mixture. The color should change, indicating catalyst activation.
-
Reaction: Heat the mixture to the desired temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC/LC. The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature and quench with a few drops of water. Concentrate the mixture under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol.
-
Validation: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: Whole-Cell Bioreduction with a Ketoreductase
This protocol is a general guideline for screening and small-scale synthesis, based on methods for similar substrates. [9] Materials & Equipment:
-
Commercially available KRED screening kit (containing various KREDs, often in lyophilized E. coli cells)
-
2-acetyl-6-(trifluoromethyl)pyridine
-
D-Glucose (as co-substrate for cofactor regeneration)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
Shaking incubator, centrifuge
-
Standard glassware and equipment for extraction and analysis
Procedure:
-
Reagent Preparation: Prepare a 1 M stock solution of the ketone substrate in DMSO. Prepare a sterile solution of 20% (w/v) D-glucose in water.
-
Reaction Setup: In sterile microcentrifuge tubes or a 96-well plate, add phosphate buffer (e.g., 880 µL).
-
Add the KRED biocatalyst (as specified by the manufacturer, e.g., 10 mg of lyophilized cells).
-
Add the glucose solution (100 µL) to initiate cofactor regeneration.
-
Initiation: Add the substrate stock solution (20 µL) to achieve a final substrate concentration of ~20 mM.
-
Reaction: Seal the tubes/plate and place them in a shaking incubator at 30 °C and 200-250 rpm for 24 hours.
-
Workup: Quench the reaction by adding an equal volume of a water-miscible organic solvent like acetonitrile or ethyl acetate.
-
Centrifuge the mixture to pellet the cell debris.
-
Analysis: Directly analyze the supernatant by chiral GC or HPLC to determine conversion and enantiomeric excess.
-
Scale-up and Purification: For preparative scale, the reaction can be scaled up in a larger flask. After the reaction, the mixture is extracted with an organic solvent (e.g., ethyl acetate), the organic layers are combined, dried, and concentrated. The product is then purified by column chromatography.
Conclusion and Recommendations
The synthesis of enantiopure 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol is readily achievable through modern catalytic methods. The choice of catalyst depends heavily on the specific requirements of the project, including scale, cost, required enantiopurity, and available equipment.
-
For Highest Performance and Predictability: Homogeneous Noyori-type Ru(II) catalysts for asymmetric transfer hydrogenation represent the gold standard. They offer exceptionally high yields and enantioselectivities (>98% ee) and are well-suited for both lab-scale and process development. Rhodium-based catalysts provide a strong alternative.
-
For a Green and Highly Selective Approach: Biocatalysis using ketoreductases is an outstanding option. It avoids the use of precious metals and harsh solvents, operating under mild aqueous conditions to deliver products with near-perfect enantiopurity (>99% ee). While it requires an initial screening step, the availability of commercial KRED kits makes this approach highly accessible.
-
For Catalyst Recyclability: Heterogeneous catalysis is theoretically advantageous for its ease of separation, but currently lags behind in providing the high levels of enantioselectivity required for pharmaceutical intermediates of this type.
For drug discovery and early development, where speed and access to enantiopure material are critical, both homogeneous ATH and biocatalytic screening are excellent starting points. For large-scale manufacturing, a detailed process optimization of the most active and cost-effective homogeneous catalyst or a robust, high-titer biocatalytic process would be warranted.
References
-
Title: Reduction of 2‐pyridyl ketones with formate. Source: ResearchGate URL: [Link]
-
Title: Catalytic Biomimetic Asymmetric Reduction of Alkenes and Imines Enabled by Chiral and Regenerable NAD(P)H Models Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals Source: PMC (PubMed Central) URL: [Link]
-
Title: Reduction Reactions and Heterocyclic Chemistry Source: Jones Research Group URL: [Link]
-
Title: An Iron Variant of the Noyori Hydrogenation Catalyst for the Asymmetric Transfer Hydrogenation of Ketones Source: ResearchGate URL: [Link]
-
Title: Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy Source: ACS Catalysis URL: [Link]
-
Title: Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones Source: Organic Letters URL: [Link]
-
Title: Ketone Reduction Source: ACS Green Chemistry Institute URL: [Link]
-
Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: PMC (PubMed Central) URL: [Link]
-
Title: The Noyori Asymmetric Hydrogenation Reaction Source: Andrew G Myers Research Group, Harvard University URL: [Link]
-
Title: Reduction Reactions and Heterocyclic Chemistry (Alternative Source) Source: Jones Research Group URL: [Link]
-
Title: Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances Source: University of North Texas Digital Library URL: [Link]
-
Title: Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones Source: Dalton Transactions (RSC Publishing) URL: [Link]
-
Title: Effective synthesis of (S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction Source: ResearchGate URL: [Link]
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- 8. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A Comprehensive Guide to the Spectroscopic and Chiral Analysis of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol Isomers
Introduction
In the landscape of modern pharmaceutical and agrochemical development, the precise characterization of molecular structures is paramount. Trifluoromethylpyridine derivatives, in particular, are a cornerstone motif in numerous active ingredients due to their unique physicochemical properties that can enhance metabolic stability and binding affinity[1]. The subject of this guide, 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol, is a chiral alcohol and a valuable synthetic intermediate. Its structure presents two key challenges for analytical characterization: the differentiation of its (R)- and (S)-enantiomers and its distinction from other positional isomers, such as the pyridin-3-yl variant[2].
The biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or even elicit harmful effects. This reality has led regulatory bodies like the U.S. Food and Drug Administration (FDA) to mandate that each enantiomer of a chiral drug be studied independently, necessitating robust methods for their separation and analysis[3][4].
This guide provides an in-depth comparison of the spectroscopic and analytical techniques required to fully characterize the isomers of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol. We will move from standard achiral spectroscopic methods that define the molecule's core structure to advanced chiral separation techniques essential for resolving its enantiomeric forms. Each section includes not only the experimental data but also the underlying principles and rationale for the chosen methodologies, reflecting a field-proven approach to molecular characterization.
Part 1: Achiral Spectroscopic Characterization of Racemic 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol
Standard spectroscopic techniques are the first step in structural verification. They confirm the molecular formula, connectivity, and the presence of key functional groups. For a racemic mixture—a 1:1 mixture of (R)- and (S)-enantiomers—these methods provide a single, averaged set of data, as the enantiomers are indistinguishable in an achiral environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol, we employ ¹H, ¹³C, and ¹⁹F NMR to probe the different nuclei.
¹H NMR Spectroscopy
The proton NMR spectrum reveals the number of distinct proton environments and their proximity to one another.
-
Expert Insight: The choice of solvent, typically deuterated chloroform (CDCl₃), is critical. It is aprotic and effectively solubilizes the analyte without engaging in hydrogen exchange with the alcohol's hydroxyl (-OH) proton, which would otherwise lead to signal broadening or disappearance[5].
Expected ¹H NMR Signals (400 MHz, CDCl₃):
-
~1.55 ppm (doublet, 3H): The methyl (-CH₃) protons, split by the adjacent methine proton.
-
~3.5-4.5 ppm (broad singlet, 1H): The hydroxyl (-OH) proton. Its chemical shift is variable and depends on concentration and temperature.
-
~5.00 ppm (quartet, 1H): The methine (CH-OH) proton, split by the three methyl protons.
-
~7.30-7.90 ppm (multiplets, 3H): The three protons on the pyridine ring. The electron-withdrawing nature of the CF₃ group and the nitrogen atom significantly influences their chemical shifts.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
-
Expert Insight: Proton-decoupled ¹³C NMR is standard, yielding a single peak for each unique carbon environment. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling, a key diagnostic feature[6].
Expected ¹³C NMR Signals (100 MHz, CDCl₃):
-
~25 ppm: Methyl carbon (-CH₃).
-
~68 ppm: Methine carbon (CH-OH).
-
~118-140 ppm: Aromatic carbons of the pyridine ring.
-
~122 ppm (quartet): The trifluoromethyl carbon (-CF₃), with a large ¹JCF coupling constant.
-
~148 ppm: The pyridine carbon attached to the CF₃ group.
-
~163 ppm: The pyridine carbon attached to the ethanol substituent.
¹⁹F NMR Spectroscopy
For fluorinated compounds, ¹⁹F NMR is an indispensable tool, offering high sensitivity and a wide chemical shift range.
-
Expert Insight: The spectrum is typically referenced to an external standard like CFCl₃. For a CF₃ group on a pyridine ring, a single, sharp singlet is expected, confirming the chemical equivalence of the three fluorine atoms.
Expected ¹⁹F NMR Signal (376 MHz, CDCl₃):
-
~ -68 ppm (singlet): The trifluoromethyl (-CF₃) group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Expert Insight: The most prominent and diagnostic peak will be the broad O-H stretch from the alcohol, confirming its presence. The strong C-F stretching bands are also a clear indicator of the trifluoromethyl group[7].
Expected Key IR Absorption Bands (cm⁻¹):
-
3400-3200 (broad): O-H stretching vibration of the alcohol.
-
3100-3000: Aromatic C-H stretching.
-
2980-2850: Aliphatic C-H stretching.
-
1600-1450: C=C and C=N stretching vibrations of the pyridine ring.
-
1350-1100 (strong): C-F stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.
-
Expert Insight: Electrospray Ionization (ESI) is a soft ionization technique ideal for obtaining the protonated molecular ion [M+H]⁺ with minimal fragmentation[8]. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
Expected Mass Spectrometry Data (ESI-HRMS):
-
Molecular Formula: C₈H₈F₃NO
-
Exact Mass: 191.0558
-
Observed [M+H]⁺: 192.0631
Summary of Achiral Spectroscopic Data
| Technique | Key Observation | Expected Value/Range |
| ¹H NMR | Methyl Protons (CH₃) | ~1.55 ppm (d) |
| Methine Proton (CH) | ~5.00 ppm (q) | |
| Pyridine Protons | ~7.30-7.90 ppm (m) | |
| ¹³C NMR | Methyl Carbon (CH₃) | ~25 ppm |
| Methine Carbon (CH) | ~68 ppm | |
| CF₃ Carbon | ~122 ppm (q) | |
| ¹⁹F NMR | CF₃ Group | ~ -68 ppm (s) |
| IR | O-H Stretch | 3400-3200 cm⁻¹ (broad) |
| C-F Stretches | 1350-1100 cm⁻¹ (strong) | |
| HRMS | [M+H]⁺ | m/z 192.0631 |
Part 2: Resolution and Analysis of (R)- and (S)-Enantiomers
While the above techniques confirm the molecule's identity, they cannot differentiate between the (R)- and (S)-enantiomers. This requires chiral recognition, which is achieved by introducing another chiral entity to create a diastereomeric interaction.
Chiral Chromatography: The Gold Standard for Separation
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is the most definitive method for separating and quantifying enantiomers.
-
Principle of Separation: The racemic mixture is passed through a column containing a Chiral Stationary Phase (CSP). The enantiomers interact differently with the chiral environment of the CSP, forming transient diastereomeric complexes with different binding energies. This results in different retention times, allowing for their separation[3]. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are exceptionally versatile and effective for a wide range of chiral compounds[4][9].
-
Expert Insight: SFC is often advantageous over HPLC for chiral separations. The use of supercritical CO₂ as the main mobile phase component results in low viscosity and high diffusivity, leading to faster separations, higher efficiency, and reduced consumption of organic solvents, making it a greener and more cost-effective technique[10].
Experimental Protocol: Chiral SFC Method Development
This protocol outlines a systematic approach to developing a robust chiral separation method.
-
Column Screening:
-
Prepare a ~1 mg/mL solution of racemic 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol in an alcohol like ethanol or isopropanol.
-
Screen a set of polysaccharide-based chiral columns (e.g., Chiralpak AD, Chiralpak IC, Chiralcel OD) under generic gradient conditions.
-
Mobile Phase: Supercritical CO₂ and an alcohol co-solvent (e.g., methanol or ethanol).
-
Monitor the separation at a wavelength where the analyte absorbs, typically around 260 nm.
-
-
Method Optimization:
-
Select the column that shows the best initial separation (baseline resolution or partial separation).
-
Optimize the co-solvent type (methanol, ethanol, isopropanol) and its percentage. Different alcohols provide different hydrogen bonding interactions, which can significantly impact selectivity.
-
Adjust the back pressure and temperature to fine-tune resolution and peak shape.
-
If necessary, introduce a small amount of an acidic or basic additive to the co-solvent to improve peak shape for ionizable compounds.
-
-
Data Analysis:
-
The two separated peaks correspond to the (R)- and (S)-enantiomers.
-
In a racemic mixture, the peak areas should be approximately equal (50:50).
-
The absolute configuration ((R) or (S)) of each peak must be confirmed by analyzing a pure enantiomeric standard, if available.
-
Workflow for Chiral SFC Method Development
Caption: Workflow for developing a chiral SFC separation method.
Polarimetry
Optical rotation measurement is a classical technique that confirms the presence of chirality.
-
Principle: Enantiomers rotate the plane of plane-polarized light in equal but opposite directions. The (d)- or (+)-enantiomer rotates light to the right (dextrorotatory), while the (l)- or (-)-enantiomer rotates it to the left (levorotatory). The specific rotation [α] is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration).
Experimental Protocol: Measuring Specific Rotation
-
Prepare a solution of the purified enantiomer (e.g., collected from a preparative chiral separation) of a known concentration in a specified solvent (e.g., methanol).
-
Use a polarimeter to measure the observed rotation at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (e.g., 20°C).
-
Calculate the specific rotation using the formula: [α] = α / (l × c) , where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.
Comparative Data for Enantiomers
| Property | (R)-Enantiomer | (S)-Enantiomer | Method |
| Retention Time (Chiralpak AD) | t₁ | t₂ (where t₁ ≠ t₂) | Chiral SFC/HPLC |
| Specific Rotation [α]D²⁰ | + value | - value | Polarimetry |
| ¹H, ¹³C, ¹⁹F NMR (achiral solvent) | Identical | Identical | NMR Spectroscopy |
| IR Spectrum | Identical | Identical | IR Spectroscopy |
| Mass Spectrum | Identical | Identical | Mass Spectrometry |
Conclusion
The comprehensive characterization of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol requires a multi-technique approach. While standard achiral methods like NMR, IR, and MS are essential for confirming the molecule's fundamental structure and connectivity, they are inherently blind to stereochemistry. The true challenge lies in the differentiation of its enantiomers, a critical step for any application in the life sciences. Chiral chromatography, particularly SFC, stands out as the most powerful and efficient method for both analytical and preparative-scale separation of the (R)- and (S)-isomers. When combined with polarimetry, these techniques provide the definitive data package required to unambiguously identify and quantify each stereoisomer. This guide serves as a robust framework for researchers, enabling them to navigate the complexities of isomer analysis with confidence and scientific rigor.
References
-
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol. PubChem Compound Summary for CID 49760380. National Center for Biotechnology Information. [Link]
-
Meslet, A., et al. (2024). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Comptes Rendus Chimie.[Link]
-
1-(6-(TRIFLUOROMETHYL)PYRIDIN-3-YL)ETHANOL. Global Substance Registration System (GSRS). U.S. Food and Drug Administration. [Link]
-
Brummel, C. L., et al. (1991). High-Resolution IR Spectroscopy of 2-Fluoroethanol in a Molecular Beam. ResearchGate.[Link]
-
Shimizu, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.[Link]
- Method of producing pyridine ethanol derivative.
-
Supporting Information for Organocatalytic Enantioselective α-Fluorination of Aldehydes. Royal Society of Chemistry.[Link]
-
2,6-Pyridinedimethanol. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Sokolov, M. N., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules.[Link]
-
Aboul-Enein, H. Y. (2005). Chiral Drug Separation. Encyclopedia of Analytical Science.[Link]
-
Srinivasan, K. (1995). CHIRAL SEPARATIONS. VTechWorks. Virginia Polytechnic Institute and State University. [Link]
-
Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses.[Link]
-
Ewers, U., et al. (1973). 13C-NMR. Spectra of Pteridines. ResearchGate.[Link]
-
Vankawala, P. J., et al. (2007). Efficient Synthesis of (1R)‐[3,5‐Bis(trifluoromethyl)phenyl] Ethanol. ResearchGate.[Link]
-
Ethanol, 2,2,2-trifluoro-. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Supplementary Material for Triazolopyridine derivatives as new colorimetric and fluorescent chemosensors for anions. Royal Society of Chemistry.[Link]
-
Gabelica, V. (2007). ELECTROSPRAY MASS SPECTROMETRY TO STUDY DRUG-NUCLEIC ACIDS INTERACTIONS. ORBi. University of Liège. [Link]
-
Ares, A. M., et al. (2022). CHIRAL AND ACHIRAL SEPARATION OF TEN FLAVANONES USING SUPERCRITICAL FLUID CHROMATOGRAPHY. UVaDOC. University of Valladolid. [Link]
-
1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. ResearchGate.[Link]
-
Chang, S., et al. (2020). 2,2,2‐Trifluoro‐1‐(5‐Bromo‐2‐Nitrophenyl)‐Ethanol as a Reactive Matrix for Laser Desorption/Ionization Mass Spectrometry. ResearchGate.[Link]
-
From Analysis to Plant-Scale Purification. YMC Taiwan Co., Ltd.[Link]
-
Supporting Information for Self-Assembly of M24L48 Spherical Complexes. Wiley-VCH.[Link]
-
Maurer, H. H., et al. (2024). High-resolution mass spectrometric elucidation of electron ionization induced fragmentation pathways of methylated warfarin and its hydroxylated metabolites. OPUS.[Link]
-
Pirkle, W. H. (2010). Chiral Recognition in Separation Methods. Springer.[Link]
-
Al-Warhi, T., et al. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank.[Link]
-
Douglass, K. M., et al. Friedel-Crafts reactions with N-heterocyclic alcohols. NSF Public Access Repository.[Link]
-
Li, Y., et al. (2022). Metabolite Profiling of Tartary Buckwheat Extracts in Rats Following Co-Administration of Ethanol Using UFLC-Q-Orbitrap High-Resolution Mass Spectrometry. Metabolites.[Link]
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A Comparative Guide to Assessing the Purity of Synthesized 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanol
This guide provides a comprehensive comparison of analytical methodologies for assessing the chemical and enantiomeric purity of synthesized 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol, a key building block in the development of pharmaceuticals and agrochemicals. For researchers, scientists, and drug development professionals, ensuring the stringent purity of such intermediates is paramount for the safety, efficacy, and reproducibility of the final active ingredient. This document outlines the rationale behind experimental choices, provides detailed protocols, and presents a comparative analysis of various techniques to ensure a self-validating system for purity assessment.
Introduction: The Criticality of Purity in Trifluoromethyl-Pyridyl Scaffolds
The 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol moiety is increasingly prevalent in modern medicinal chemistry and agrochemical research. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the pyridyl scaffold provides a key interaction point with biological targets.[1] Given that this molecule contains a chiral center, both chemical and enantiomeric purity are of utmost importance. Impurities, including starting materials, byproducts, and the undesired enantiomer, can lead to altered pharmacological profiles, unforeseen toxicity, or reduced efficacy of the final product. Therefore, a robust and multi-faceted analytical approach is not just a regulatory requirement but a scientific necessity.
Comparative Analysis of Analytical Techniques
The assessment of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol purity demands a combination of techniques that can address both chemical and stereochemical aspects. The choice of methodology depends on the specific purity question being addressed, from routine quality control to in-depth impurity profiling.
Table 1: Comparison of Analytical Methods for Purity Assessment
| Technique | Principle | Strengths for this Application | Weaknesses for this Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Excellent for quantifying known impurities and degradation products. Highly reproducible and robust for routine analysis. | May not resolve all structurally similar impurities. Achiral HPLC cannot separate enantiomers. |
| Chiral HPLC | Utilizes a chiral stationary phase (CSP) to separate enantiomers based on differential diastereomeric interactions.[2][3] | The gold standard for determining enantiomeric excess (e.e.). Can also separate some chemical impurities. | Column selection can be empirical and time-consuming.[2] May require specific mobile phases not compatible with all detectors. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High chromatographic efficiency for volatile impurities.[4] Mass spectrometry provides structural information for impurity identification.[4] | The analyte may require derivatization to increase volatility.[5] Not suitable for non-volatile impurities. Thermal instability of the analyte could be a concern. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[6][7] | Provides unambiguous structural confirmation of the main component and impurities.[8] Quantitative NMR (qNMR) can determine purity without a specific reference standard for the impurity.[9][10] Can be used to determine enantiomeric excess with chiral shift reagents. | Lower sensitivity compared to chromatographic methods for trace impurities. Complex mixtures can lead to overlapping signals. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase. | A good alternative to normal-phase HPLC for chiral separations, often with faster analysis times. Well-suited for the analysis of polar compounds.[11] | Instrumentation is less common than HPLC. Method development can be more complex. |
Recommended Analytical Workflow
For a comprehensive purity assessment of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol, a multi-step approach is recommended. This workflow ensures both high confidence in the identity and quantification of the main component and a thorough investigation of any potential impurities.
Caption: Recommended analytical workflow for purity assessment.
Experimental Protocols
Chiral HPLC for Enantiomeric Purity
Rationale: The separation of enantiomers is crucial. Chiral HPLC is the most direct and reliable method for this purpose. Polysaccharide-based and macrocyclic glycopeptide chiral stationary phases are often effective for a wide range of chiral compounds.[3][12]
Step-by-Step Protocol:
-
Column Selection: A screening approach using multiple chiral stationary phases (CSPs) is recommended. Start with polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H) and a macrocyclic glycopeptide column (e.g., Astec CHIROBIOTIC V).
-
Mobile Phase Screening:
-
Normal Phase: Heptane/Isopropanol or Heptane/Ethanol mixtures with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape for the basic pyridine moiety.
-
Polar Organic Mode: Acetonitrile or Methanol with additives like acetic acid and triethylamine.
-
-
Sample Preparation: Dissolve a known concentration of the synthesized 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions (Example):
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: 90:10 Heptane:Isopropanol
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: 25 °C
-
-
Data Analysis: Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers: % e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.
Achiral HPLC for Chemical Purity
Rationale: A reversed-phase HPLC method is a robust way to separate the target compound from less polar and more polar impurities.
Step-by-Step Protocol:
-
Column Selection: A C18 column is a good starting point for most small organic molecules.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape) and acetonitrile or methanol.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in the initial mobile phase composition.
-
Chromatographic Conditions (Example):
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
-
Data Analysis: Determine the area percent of the main peak relative to all other peaks to estimate chemical purity.
NMR Spectroscopy for Structural Confirmation and Purity
Rationale: NMR spectroscopy provides definitive structural information and can be used for quantitative purity assessment (qNMR) without the need for individual impurity standards.[9][10]
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh a known amount of the synthesized compound and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum to confirm the structure. Key expected signals for 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol include a quartet for the methine proton, a doublet for the methyl group, and signals in the aromatic region for the pyridine ring.
-
For qNMR, ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate integration.
-
-
¹³C and ¹⁹F NMR Acquisition:
-
Acquire a ¹³C NMR spectrum to confirm the carbon skeleton. The trifluoromethyl group will appear as a quartet.[13]
-
Acquire a ¹⁹F NMR spectrum to confirm the presence and environment of the trifluoromethyl group.
-
-
Data Analysis (qNMR):
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_std = purity of the internal standard.
-
Data Interpretation and Impurity Profiling
A systematic approach to data interpretation is key to a reliable purity assessment.
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- 13. mdpi.com [mdpi.com]
A Researcher's Guide to Bridging the Bench-to-Bedside Gap: Evaluating the In Vitro and In Vivo Efficacy of 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanol Derivatives
Introduction: The Promise of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the trifluoromethylpyridine moiety stands out as a "privileged" structural motif. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the nitrogen atom in the pyridine ring, have made it a cornerstone in the design of numerous therapeutic agents and agrochemicals.[1] The 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol framework, in particular, represents a promising scaffold for developing novel therapeutics, potentially targeting a range of diseases from cancer to inflammatory disorders.
However, the journey from a promising chemical structure to a clinically effective drug is fraught with challenges. A critical phase in this journey is the rigorous evaluation and correlation of a compound's performance in controlled laboratory settings (in vitro) versus its efficacy within a complex living organism (in vivo). While extensive comparative data for a single, comprehensive series of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol derivatives is not yet consolidated in public-domain literature, this guide provides a robust methodological framework for conducting such an evaluation. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and discuss how to interpret the data to build a compelling case for a lead candidate. This guide is designed for researchers, scientists, and drug development professionals dedicated to translating chemical novelty into therapeutic reality.
Part 1: The Proving Ground - In Vitro Efficacy Assessment
The initial evaluation of any new chemical series begins in vitro. These assays serve as a cost-effective, high-throughput method to establish biological activity, elucidate potential mechanisms of action, and identify the most promising candidates for further, more intensive investigation.
A. Anticancer Activity Evaluation
The antiproliferative potential of pyridine derivatives has been widely explored.[2] A primary in vitro screen for novel compounds like our target derivatives would involve assessing their ability to inhibit the growth of various cancer cell lines.
Experimental Rationale: The choice of cell lines is critical and should reflect a diversity of cancer types to identify broad-spectrum activity or specific potency. For instance, using MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma) provides a good initial screen. The endpoint, typically the concentration that inhibits 50% of cell growth (IC50), is a quantitative measure of potency, allowing for direct comparison across derivatives.
Hypothetical Data Presentation:
For a hypothetical series of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol derivatives with varying substitutions (R-groups), the data should be systematically tabulated.
| Compound ID | R-Group | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| DERIV-01 | -H | 15.2 | 22.5 | 18.9 |
| DERIV-02 | -CH3 | 8.1 | 12.4 | 9.5 |
| DERIV-03 | -Cl | 2.5 | 4.1 | 3.3 |
| DERIV-04 | -OCH3 | 5.7 | 9.8 | 7.2 |
| Doxorubicin | (Control) | 0.98 | 1.2 | 1.1 |
Workflow for In Vitro Anticancer Screening
Caption: Workflow for an in vivo human tumor xenograft study.
Detailed Protocol: Human Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., HCT116) suspended in Matrigel into the flank of immunodeficient mice (e.g., NOD-SCID or Nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width^2 x Length) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (typically n=8-10 per group).
-
Treatment Administration: Administer the test compound (e.g., DERIV-03) and vehicle control daily via the chosen route (e.g., oral gavage). A positive control group with a standard-of-care drug (e.g., Paclitaxel) should be included.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study (e.g., 21 days). Any signs of toxicity should be recorded.
-
Endpoint Analysis: At the end of the study, euthanize the animals, and excise and weigh the tumors.
-
Data Calculation: Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
B. Anti-inflammatory Activity Evaluation
Experimental Rationale: The carrageenan-induced paw edema model is a classic, acute inflammation model used to evaluate the efficacy of anti-inflammatory drugs. [3][4]Injection of carrageenan, a seaweed polysaccharide, into the paw of a rat or mouse induces a localized inflammatory response characterized by swelling (edema). The ability of a pre-administered compound to reduce this swelling is a measure of its systemic anti-inflammatory activity.
Hypothetical Data Presentation:
| Compound ID | Dose (mg/kg, oral) | Paw Edema Inhibition (%) at 3 hr |
| Vehicle | - | 0 |
| DERIV-03 | 25 | 28 |
| DERIV-03 | 50 | 55 |
| Indomethacin | 10 | 68 |
Detailed Protocol: Carrageenan-Induced Paw Edema Assay
-
Animal Acclimation: Acclimate male Wistar rats or Swiss albino mice to the laboratory environment for at least one week.
-
Fasting: Fast the animals overnight before the experiment but allow free access to water.
-
Compound Administration: Administer the test derivatives, vehicle control, and a standard anti-inflammatory drug (e.g., Indomethacin) orally 1 hour before carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Calculation: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = (1 - (Vt / Vc)) x 100, where Vt is the mean increase in paw volume in the treated group and Vc is the mean increase in paw volume in the control group.
Part 3: Bridging the Gap - Correlating In Vitro and In Vivo Data
This is the most critical part of the analysis. A successful drug candidate should ideally demonstrate a clear correlation between its in vitro potency and its in vivo efficacy.
Discussion and Causality:
Looking at our hypothetical data, DERIV-03 was the most potent compound in vitro in both anticancer and anti-inflammatory assays. This potency translated well to the in vivo models, where it showed significant tumor growth inhibition and reduction in paw edema. This strong correlation builds confidence in the compound's mechanism of action being relevant in a physiological context.
Conversely, a compound that is highly potent in vitro but weak in vivo may have pharmacokinetic liabilities. This discrepancy prompts further investigation into its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For example, the compound might be poorly absorbed from the gut, rapidly metabolized by the liver, or fail to distribute to the tumor tissue.
Structure-activity relationship (SAR) analysis is also key. [5]In our hypothetical data, the addition of a chloro group (DERIV-03) significantly enhanced activity compared to the unsubstituted parent (DERIV-01). This suggests that an electron-withdrawing group at this position is favorable for target engagement. Such insights are invaluable for guiding the next round of chemical synthesis to further optimize the lead compound.
Visualizing the Mechanism: A Potential Signaling Pathway
While the precise target of our novel derivatives would need to be determined through further mechanistic studies, many pyridine-based anticancer agents are known to function as kinase inhibitors. [6]For instance, they might target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, the process by which tumors grow new blood vessels. [7]
Caption: Potential mechanism of action via inhibition of the VEGFR-2 signaling pathway.
Conclusion
The systematic evaluation of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol derivatives, or any novel chemical series, requires a disciplined, multi-step approach that logically progresses from high-throughput in vitro screens to complex in vivo efficacy models. While this guide uses hypothetical data to illustrate the process, the principles of rigorous experimental design, careful data interpretation, and the crucial step of correlating in vitro and in vivo results are universal. By understanding not just the "what" but the "why" behind these experimental choices, researchers can more effectively navigate the challenging path of drug discovery and unlock the full therapeutic potential of promising scaffolds like the trifluoromethylpyridines.
References
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López-García, S., et al. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Available from: [Link]
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Bhat, A. A., & Singh, I. Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Future Medicinal Chemistry. Available from: [Link]
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Zhang, Y., et al. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Available from: [Link]
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López-García, S., et al. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. Available from: [Link]
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López-García, S., et al. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. Available from: [Link]
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Li, Q., et al. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science. Available from: [Link]
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ResearchGate. In-vitro anticancer activity. | Download Table. Available from: [Link]
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Prossnitz, E. R., et al. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules. Available from: [Link]
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Ghorab, M. M., et al. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. Available from: [Link]
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Alam, M. A., et al. Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines. RSC Advances. Available from: [Link]
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Fayed, A. A., et al. Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Allied Academies. Available from: [Link]
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International Journal of Pharmaceutical Chemistry and Analysis. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Available from: [Link]
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El-Malah, A. A., et al. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. European Journal of Medicinal Chemistry. Available from: [Link]
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Blinova, E., et al. Antitumor activity of the novel pyridine derivative. Research Results in Pharmacology. Available from: [Link]
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IJSAT. Recent Advancements in Pyridine Derivatives as Anticancer Agents. Available from: [Link]
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Singh, S. R., et al. In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. ACS Infectious Diseases. Available from: [Link]
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A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
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Chiranthanut, N., et al. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief. Research in Pharmaceutical Sciences. Available from: [Link]
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MDPI. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Available from: [Link]
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Ma, Y., et al. In vivo anti-inflammatory, analgesic activities and phytochemical profile of Hu Lisan ethanol extract. Journal of Ethnopharmacology. Available from: [Link]
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El-Hawary, S. S., et al. In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. RSC Advances. Available from: [Link]
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Mutee, A. F., et al. In vivo Anti-inflammatory and in vitro Antioxidant Activities of Peperomia pellucida. International Journal of Pharmacology. Available from: [Link]
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A Senior Application Scientist's Guide to Unambiguous NMR Assignment for Trifluoromethyl-Substituted Pyrazolopyridines
For researchers, medicinal chemists, and professionals in drug development, the pyrazolopyridine scaffold is a cornerstone of modern pharmacophores. The strategic introduction of a trifluoromethyl (CF₃) group can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity. However, this powerful substituent also introduces significant complexity into Nuclear Magnetic Resonance (NMR) spectra, often rendering unambiguous structural assignment a formidable challenge. This guide provides an in-depth, experience-driven comparison of NMR techniques to navigate these complexities, ensuring the confident and accurate characterization of trifluoromethyl-substituted pyrazolopyridines.
The trifluoromethyl group, with its three magnetically equivalent fluorine atoms, introduces long-range couplings to both protons (ⁿJHF) and carbons (ⁿJCF), which can complicate what would otherwise be straightforward spectra. Simple one-dimensional (1D) ¹H and ¹³C NMR are often insufficient for complete assignment due to signal overlap and the intricate splitting patterns arising from these couplings. A multi-pronged approach, leveraging the power of two-dimensional (2D) NMR and direct observation of the ¹⁹F nucleus, is not just advantageous—it is essential.
The Challenge: Beyond Simple 1D Spectra
The primary hurdle in the NMR analysis of trifluoromethyl-substituted pyrazolopyridines lies in the influence of the CF₃ group. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly sensitive in NMR experiments.[1] This high sensitivity, coupled with a wide chemical shift range, makes ¹⁹F NMR a powerful tool.[2] However, the CF₃ group's strong electron-withdrawing nature and its propensity for through-space and through-bond couplings create a cascade of complexities in ¹H and ¹³C spectra. These complexities necessitate a more sophisticated analytical approach.
The Solution: A Multi-dimensional NMR Strategy
An effective and reliable strategy for the unambiguous assignment of trifluoromethyl-substituted pyrazolopyridines integrates 1D ¹H and ¹⁹F NMR with a suite of 2D correlation experiments. This multi-dimensional approach provides a holistic view of the molecular structure, allowing for the confident assignment of every proton, carbon, and fluorine resonance.
Core Techniques for Unambiguous Assignment:
-
1D ¹H NMR: The starting point for any analysis, providing initial information on proton chemical shifts and coupling constants. However, the presence of the CF₃ group often leads to complex multiplets that are difficult to interpret directly.
-
1D ¹⁹F NMR: Directly observing the fluorine nuclei provides crucial information. The chemical shift of the CF₃ group is highly sensitive to its electronic environment.[3] In many pyrazolopyridine systems, the ¹⁹F signal appears as a singlet or a finely split multiplet due to long-range couplings with nearby protons.[3]
-
2D ¹H-¹H COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the tracing of spin systems within the pyrazolopyridine core and any substituents.[4] This is fundamental for assigning protons on the same ring system.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[5] This is the most reliable method for assigning the carbons that bear protons.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (typically 2-4 bonds) correlations between protons and carbons.[5] This is the key experiment for assigning quaternary carbons and for piecing together the different fragments of the molecule, including the connection of the CF₃-bearing pyrazole ring to the pyridine moiety.
-
2D ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): While not always necessary for basic assignment, these experiments can provide through-space correlations, which are invaluable for confirming stereochemistry and the spatial proximity of the CF₃ group to specific protons.
Comparative Analysis of NMR Techniques
The following table summarizes the strengths and applications of each technique in the context of trifluoromethyl-substituted pyrazolopyridines:
| NMR Technique | Primary Information Provided | Application to Trifluoromethyl-Substituted Pyrazolopyridines | Limitations |
| 1D ¹H NMR | Proton chemical shifts and J-couplings. | Initial overview of proton environments. | Complex multiplets due to ¹H-¹⁹F couplings can be difficult to interpret. Signal overlap is common. |
| 1D ¹⁹F NMR | Fluorine chemical shifts and J-couplings. | Direct detection of the CF₃ group. Highly sensitive to the local electronic environment.[3] | Does not provide direct information about the carbon or proton framework. |
| 2D ¹H-¹H COSY | ¹H-¹H through-bond connectivities (2-3 bonds). | Establishes proton spin systems within the pyrazolopyridine rings and substituents. | Does not provide information about quaternary carbons or connect isolated spin systems. |
| 2D ¹H-¹³C HSQC | Direct ¹H-¹³C one-bond correlations. | Unambiguously assigns protonated carbons. | Does not provide information on quaternary carbons. |
| 2D ¹H-¹³C HMBC | Long-range ¹H-¹³C correlations (2-4 bonds). | Crucial for assigning quaternary carbons, including the carbon attached to the CF₃ group, and for establishing the overall connectivity of the molecule.[3] | The absence of a correlation does not definitively rule out a long-range coupling. |
| 2D ¹H-¹⁹F HOESY/NOESY | Through-space ¹H-¹⁹F proximities. | Confirms the spatial relationship between the CF₃ group and specific protons, aiding in unambiguous assignment and stereochemical determination. | Can be less sensitive than through-bond correlation experiments. |
Experimental Workflow for Unambiguous Assignment
The following workflow provides a systematic approach to the NMR analysis of a novel trifluoromethyl-substituted pyrazolopyridine.
Caption: A systematic workflow for the unambiguous NMR assignment of trifluoromethyl-substituted pyrazolopyridines.
Step-by-Step Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the solvent is free of protonated impurities that could interfere with the spectra.
-
-
1D NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Acquire a 1D ¹⁹F NMR spectrum. This may require a broadband probe or a dedicated fluorine probe.
-
-
2D NMR Acquisition:
-
COSY: Acquire a standard gradient-selected COSY (gCOSY) spectrum.
-
HSQC: Acquire a phase-sensitive gradient-selected HSQC spectrum. This allows for the differentiation of CH, CH₂, and CH₃ signals based on their phase.
-
HMBC: Acquire a gradient-selected HMBC spectrum. It is often beneficial to acquire two HMBC spectra with different long-range coupling delays (e.g., optimized for 4 Hz and 8 Hz) to capture a wider range of correlations.
-
-
Data Analysis and Assignment:
-
Start with the most downfield or unique signals in the ¹H NMR spectrum. Use COSY to trace out the proton spin systems.
-
Use the HSQC spectrum to assign the carbons directly attached to the protons identified in the previous step.
-
Utilize the HMBC spectrum to connect the different spin systems and to assign quaternary carbons. Look for key correlations from protons to the carbon bearing the CF₃ group, and from protons on one ring to carbons on the other.
-
The ¹⁹F NMR spectrum serves as a confirmation. The chemical shift should be consistent with a CF₃ group on a pyrazole ring, and any observed couplings should be consistent with the assigned structure.[3]
-
Case Study: Unambiguous Assignment of a 1-Phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridine
Let's consider a representative example based on the work of Stanovnik and colleagues, who performed a detailed NMR analysis of a series of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines.[3]
Structure:
Key NMR Observations and Assignment Strategy:
-
¹⁹F NMR: A signal around -61 ppm is characteristic of the CF₃ group in this chemical environment. This signal may show a small doublet splitting due to a through-space or a five-bond coupling (⁵JHF) to the proton at position 4 (H-4) of the pyridine ring.[3]
-
¹H NMR: The H-4 proton will, in turn, exhibit a quartet splitting due to this coupling with the three fluorine atoms. This reciprocal coupling is a powerful diagnostic tool for assigning H-4.
-
¹³C NMR: The carbon of the CF₃ group will appear as a quartet due to the large one-bond coupling (¹JCF), typically around 270 Hz.[3]
-
HMBC: The most critical correlations for confirming the structure are:
-
A correlation from H-4 to the quaternary carbon at the pyrazole-pyridine ring junction.
-
Correlations from the protons of the phenyl group to the pyrazole ring carbons.
-
A long-range correlation from H-4 to the carbon of the CF₃ group.
-
The following diagram illustrates the key HMBC correlations for structural elucidation.
Caption: Key HMBC correlations for the unambiguous assignment of a trifluoromethyl-substituted pyrazolopyridine.
Conclusion
The unambiguous NMR assignment of trifluoromethyl-substituted pyrazolopyridines is a solvable challenge with the right strategic approach. While 1D NMR provides a foundational overview, it is the synergistic application of 2D techniques, particularly ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC, that unlocks the complete structural picture. By systematically identifying spin systems, correlating directly bonded nuclei, and then mapping out the long-range connectivities, researchers can confidently elucidate the structures of these important pharmaceutical building blocks. The direct observation of the ¹⁹F nucleus provides a final, powerful layer of confirmation. This comprehensive methodology ensures the scientific integrity of the data and accelerates the drug discovery and development process.
References
-
Stanovnik, B., et al. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 10, 1854-1862. [Link]
-
Njoo, E., et al. (2025). Benchtop ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Spectroscopy Journal. [Link]
-
Jones, B. G., et al. (1996). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by ¹⁹F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1, (22), 2719-2726. [Link]
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University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate ¹H-¹⁹F Coupling Constants. [Link]
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Schaller, C. Structure and Reactivity. CSB/SJU. [Link]
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Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Novikova, D. S., et al. (2019). Analysis of NOESY spectra to obtain accurate information on the structure and dynamics of some 5,7-substituted pyrazolo[1,5-a]pyrimidine derivatives in solution. SPbU Researchers Portal. [Link]
-
Columbia University NMR Core Facility. HSQC and HMBC. [Link]
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Oxford Instruments. (2019). Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]
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Safety Operating Guide
Personal protective equipment for handling 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanol
This operational guide details the safety protocols, personal protective equipment (PPE), and handling procedures for 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanol .[1]
Executive Summary: Operational Risk Profile
1-(6-(Trifluoromethyl)pyridin-2-yl)ethanol is a specialized fluorinated pyridine derivative often used as a chiral building block in pharmaceutical synthesis.[1] As a research chemical with limited specific toxicological data, it must be handled under the Precautionary Principle .
Core Safety Directive: Treat this compound as a Potential Acute Toxin and Severe Irritant .[1] The trifluoromethyl (
| Parameter | Operational Status |
| Physical State | Likely Liquid or Low-Melting Solid (Based on structural analogs).[1] |
| Primary Hazards | Skin/Eye Irritant (H315/H319), Respiratory Irritant (H335), Potential Acute Toxicity (Oral/Dermal).[1] |
| Engineering Control | Mandatory Fume Hood (Class II, Type A2 or B2). |
| Spill Response | Absorb with inert material; Do NOT wash into drains (Marine Pollutant potential).[1] |
| Waste Stream | Halogenated Organic Waste . |
Hazard Identification & Risk Assessment
Since specific GHS data for the 2-yl isomer is often extrapolated, we apply the safety profile of its structural analog, 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol, and general fluorinated pyridines.[1]
Inferred GHS Classification
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2][3]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1][4]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[1][2][3]
-
Acute Toxicity (Oral/Dermal): Category 4 (Harmful if swallowed or in contact with skin).[1] Note: Treat as Category 3 (Toxic) for high-concentration handling.[1]
Mechanism of Action & Toxicity[1][5][6]
-
Pyridine Moiety: Pyridine derivatives can target the liver and kidneys.[1] They are readily absorbed through the skin and lungs.
-
Trifluoromethyl Group: This electron-withdrawing group increases the compound's metabolic stability and lipophilicity, facilitating transport across biological membranes (skin/blood-brain barrier).[1]
-
Chirality: The ethanol group at the 2-position creates a chiral center.[1] Enantiomers may exhibit different toxicological potencies; handle the racemate or pure enantiomers with equal caution.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling quantities >10 mg.
Hand Protection: The "Double-Glove" Protocol
Fluorinated organics can permeate standard nitrile gloves faster than their non-fluorinated counterparts.[1]
-
Inner Layer: 4 mil Nitrile (Examination Grade).[1]
-
Outer Layer: 5-8 mil Nitrile (Long Cuff) or Silver Shield® (Laminate) for prolonged exposure (>30 mins).[1]
-
Rationale: The outer glove protects against gross contamination; the inner glove prevents contact during doffing.[1]
Respiratory Protection
-
Secondary Control (Spill/Outside Hood): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges combined with a P100 particulate filter .[1]
-
Why? Pyridines often have a distinct, unpleasant odor and can cause olfactory fatigue.
-
Eye & Body Protection[1][2][3][5][6][7][8][9][10]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are insufficient for liquid handling.[1]
-
Body: Flame-resistant (Nomex/Cotton blend) lab coat.[1]
-
Face: Use a face shield if pouring volumes >50 mL to prevent splash burns.[1]
Operational Workflow: Safe Handling Protocol
This workflow ensures containment from storage to disposal.[7][8]
Figure 1: Safe Handling Lifecycle.[1] Note the critical step of thermal equilibration to prevent moisture condensation on the cold chemical, which could lead to hydrolysis or weighing errors.
Step-by-Step Procedure
1. Preparation
-
Ensure the fume hood is operating at 100 fpm (0.5 m/s) face velocity.
-
Place a disposable absorbent pad (bench coat) on the work surface.[1]
-
Equilibration: If stored refrigerated, allow the sealed container to reach room temperature before opening. This prevents atmospheric moisture from condensing inside the bottle.
2. Transfer & Weighing
-
For Liquids: Use a positive-displacement pipette or a glass syringe with a Luer-lock tip.[1] Avoid plastic serological pipettes, as fluorinated solvents may leach plasticizers.
-
For Solids: Use a dedicated spatula.[1] Do not return excess material to the stock container.
-
Static Control: Use an anti-static gun if the solid is fluffy or static-prone, as static discharge can disperse fine powders outside the containment zone.[1]
3. Reaction Setup
-
Maintain an inert atmosphere (Nitrogen or Argon) when possible to prevent oxidation.[1]
-
Vent any reaction byproducts through a scrubber if acidic gases are generated.
4. Decontamination
-
Wipe the exterior of the stock container with a Kimwipe dampened with Ethanol or Dichloromethane (DCM) before returning it to storage.[1]
-
Dispose of the wipe immediately in solid hazardous waste.
Emergency Response & Spill Management
Spill Decision Logic:
-
Minor Spill (<10 mL/g): Manage locally by lab personnel.
-
Major Spill (>10 mL/g) or Respiratory Irritation: Evacuate and call EHS.
Cleanup Protocol (Minor Spill)
-
Alert: Notify nearby personnel.
-
PPE: Don double nitrile gloves, goggles, and a respirator (if outside hood).
-
Contain: Encircle the spill with absorbent socks or pillows.[1]
-
Absorb: Cover liquid spills with Vermiculite or Activated Carbon .[1]
-
Why Carbon? Activated carbon effectively adsorbs organic vapors, reducing inhalation risk.
-
-
Clean: Scoop material into a wide-mouth jar. Clean the surface with soap and water, followed by an alcohol wipe.
-
Label: Mark the waste container as "Debris contaminated with Fluorinated Pyridine."
Disposal & Waste Management
Strict Segregation Rule: Never mix this compound with non-halogenated solvents (e.g., Acetone, Methanol waste streams) if the facility separates them. The trifluoromethyl group classifies this as Halogenated Waste .[1]
| Waste Category | Description | Container Labeling |
| Liquid Waste | Mother liquors, reaction solvents.[1] | "Halogenated Organic Waste - Contains Fluorinated Pyridine" |
| Solid Waste | Contaminated gloves, wipes, pipettes. | "Hazardous Solid Waste (Trace Chem)" |
| Sharps | Syringes, needles. | "Bio/Chem Sharps" |
Environmental Warning: Do not allow this compound to enter drains.[1][4][7] Fluorinated compounds can be persistent in aquatic environments (H413/Aquatic Chronic 4 inferred).[1]
References
-
PubChem. (n.d.).[1] 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link][1]
Sources
- 1. 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol | C8H8F3NO | CID 49760380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. aksci.com [aksci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
